E3 Ligase Ligand-linker Conjugate 18
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H43N5O7 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-10-8-21(9-11-33)19-34-12-14-35(15-13-34)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |
InChI Key |
WLYSPYOEGIWXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Ligand-Linker Conjugate 18: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-Linker Conjugate 18 is a pivotal chemical entity in the burgeoning field of targeted protein degradation (TPD). Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate serves as a foundational building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins, offering a novel therapeutic modality with the potential to target previously "undruggable" proteins.
This technical guide provides a comprehensive overview of the structure, properties, and application of this compound in PROTAC development. While specific peer-reviewed data for this exact conjugate is limited, this document compiles representative data and detailed experimental protocols from closely related thalidomide-based linkers to provide a robust framework for its use.
Structure and Properties
This compound is structurally composed of three key components:
-
E3 Ligase Ligand: The core of the conjugate is thalidomide (B1683933), a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
Linker: A tri-ethylene glycol (PEG3) linker connects the thalidomide moiety to a terminal functional group. PEG linkers are frequently employed in PROTAC design to impart favorable physicochemical properties such as increased solubility and to provide the necessary flexibility and length for the formation of a productive ternary complex.
-
Terminal Group: The linker terminates in a Boc-protected amine group. This protecting group can be readily removed under acidic conditions to reveal a primary amine, which serves as a versatile handle for conjugation to a ligand targeting a protein of interest (POI).[2]
The full chemical name for this compound is tert-Butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)carbamate .
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2241669-88-3 | [3] |
| Molecular Formula | C₂₆H₃₆N₄O₉ | [4] |
| Molecular Weight | 548.58 g/mol | [4] |
Mechanism of Action in PROTACs
When incorporated into a PROTAC, the thalidomide moiety of the conjugate binds to CRBN, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
PROTAC-mediated protein degradation pathway.
Quantitative Data (Representative)
As specific binding data for this compound is not publicly available, the following table presents the binding affinities of thalidomide and its clinically relevant analogs to Cereblon. The binding affinity of Conjugate 18 is expected to be comparable to that of thalidomide, as the core binding motif is retained and the linker is attached at a position generally considered not to interfere with CRBN binding.[5]
| Compound | Binding Assay | Kd (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the use of this compound in PROTAC development.
Synthesis of a PROTAC using this compound
This protocol outlines the deprotection of the Boc group followed by amide bond formation with a POI ligand containing a carboxylic acid.
General workflow for PROTAC synthesis.
Step 1: Boc Deprotection of this compound
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in DCM or 1,4-dioxane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) or an excess of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step without further purification.
-
Step 2: Amide Coupling with a POI Ligand
-
Reagents and Materials:
-
Deprotected thalidomide-PEG3-amine (from Step 1) (1.0 eq)
-
POI ligand with a carboxylic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected thalidomide-PEG3-amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative HPLC.
-
Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of the thalidomide moiety for CRBN.
Workflow for a fluorescence polarization assay.
-
Principle: This assay measures the change in the rate of rotation of a fluorescently labeled thalidomide tracer upon binding to the larger CRBN protein. The unlabeled conjugate competes with the tracer for binding to CRBN, causing a decrease in fluorescence polarization.[3]
-
Materials:
-
Recombinant human CRBN (often in complex with DDB1)
-
Fluorescently labeled thalidomide (e.g., with a Cy5 or FITC fluorophore)
-
This compound (or a PROTAC containing it)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
In a 384-well plate, add the serially diluted test compound.
-
Add a fixed concentration of the fluorescently labeled thalidomide tracer to each well.
-
Initiate the binding reaction by adding a fixed concentration of recombinant CRBN to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its structure, incorporating the well-characterized thalidomide ligand and a flexible PEG linker with a readily functionalizable amine, provides a solid foundation for the development of novel protein degraders. While specific biochemical and biophysical data for this particular conjugate are not extensively documented in peer-reviewed literature, the representative data and detailed protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts.
References
An In-Depth Technical Guide to the Mechanism of Action of Cereblon-Recruiting PROTACs, Featuring E3 Ligase Ligand-Linker Conjugate 18
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins of interest (POIs) rather than merely inhibiting their function. This technical guide delves into the core mechanism of action of PROTACs that leverage the Cereblon (CRBN) E3 ubiquitin ligase, with a specific focus on "E3 Ligase Ligand-linker Conjugate 18" as a key building block. This conjugate, comprising the CRBN ligand thalidomide (B1683933) and a flexible linker, serves as the E3 ligase recruiting element in the synthesis of a complete PROTAC molecule.[1] This document provides a detailed overview of the underlying biological pathways, quantitative data from representative CRBN-based PROTACs, comprehensive experimental protocols for their evaluation, and visual diagrams to elucidate complex processes.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2][3] PROTACs are heterobifunctional molecules at the forefront of this technology.[3][4] They consist of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[4] This catalytic nature allows for potent, sub-stoichiometric activity.[7]
"this compound" is an intermediate used in the synthesis of such PROTACs. It consists of a thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ligase, connected to a linker.[1] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[6][8] The thalidomide moiety of the conjugate binds to a specific pocket in CRBN, enabling the recruitment of the entire CRL4-CRBN machinery.[1][9]
The Mechanism of Action of CRBN-Based PROTACs
The mechanism of a PROTAC utilizing a component like "this compound" involves hijacking the CRL4-CRBN E3 ligase complex to induce degradation of a target protein.
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the POI and the CRBN protein. This forms a transient ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[10]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the CRL4-CRBN E3 ligase complex. This proximity allows the E2 ubiquitin-conjugating enzyme associated with the complex to transfer ubiquitin molecules to accessible lysine residues on the surface of the POI.[3][11]
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI. This polyubiquitin (B1169507) chain acts as a recognition signal for the proteasome.[4]
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI. The proteasome then unfolds and degrades the POI into small peptides, effectively eliminating it from the cell.[2]
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature contributes to the high potency of PROTACs.[4]
Figure 1: Mechanism of Action for a CRBN-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several quantitative parameters. The following tables summarize representative data for CRBN-based PROTACs targeting various proteins.
Table 1: Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (Kd or IC50 to CRBN) | Assay Method | Reference |
|---|---|---|---|
| Thalidomide | ~250 nM (Kd) | Not Specified | [12] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [12] |
| Pomalidomide | ~157 nM (Kd) | Not Specified |[12] |
Table 2: Degradation Potency and Efficacy of Representative CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|---|
| dBET1 | BRD4 | MV4;11 | 1.8 nM | >95% | [13] |
| ARV-825 | BRD4 | RS4;11 | <1 nM | >90% | [13] |
| CP-10 | CDK6 | MOLM-14 | 2.1 nM | >90% | [9] |
| P22A | HMGCR | CHO | 100 nM | Not Reported | [3] |
| PROTAC-6 | CDK4/6 | Not Specified | Not Reported | Not Reported |[8] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[13]
Detailed Experimental Protocols
Evaluating the efficacy of a PROTAC involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[2][5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Figure 2: Experimental workflow for Western Blot analysis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of target protein degradation on cell proliferation and survival.[14][15]
Materials:
-
96-well tissue culture plates (clear for MTT, opaque for CellTiter-Glo®)
-
PROTAC compound stock solution
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[14]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[14]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[14]
-
Reagent Addition:
-
Signal Detection:
-
For MTT: Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Mix on an orbital shaker and read the luminescence.[15]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[16][17][18]
Materials:
-
Tagged recombinant POI (e.g., GST-tagged)
-
Tagged recombinant CRBN-DDB1 complex (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: In a microplate, add the tagged POI, tagged CRBN-DDB1 complex, and the PROTAC at various concentrations.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at high concentrations, binary complexes are favored over the ternary complex.[16]
Signaling Pathways and Downstream Effects
The degradation of a target protein by a CRBN-based PROTAC can have significant effects on downstream signaling pathways. The specific pathways affected are entirely dependent on the function of the POI. For example:
-
Degradation of a Kinase (e.g., FLT3): Degrading a constitutively active kinase like FLT3 in acute myeloid leukemia (AML) can inhibit downstream pro-survival pathways such as PI3K/AKT and RAS/RAF/MAPK, leading to apoptosis.[3][15]
-
Degradation of a Transcription Factor (e.g., BRD4): Removing a transcriptional coactivator like BRD4 leads to the downregulation of oncogenes (e.g., MYC), resulting in cell cycle arrest and apoptosis.[14]
-
Degradation of a Receptor (e.g., Androgen Receptor): In prostate cancer, degrading the androgen receptor can block androgen signaling, inhibiting tumor growth.
Figure 3: Logical flow from protein degradation to cellular effect.
Conclusion
"this compound" and similar molecules are fundamental components in the development of CRBN-recruiting PROTACs. By providing the crucial link to the cell's degradation machinery, they enable the targeted destruction of disease-relevant proteins. A thorough understanding of the mechanism of action, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful design and optimization of these next-generation therapeutics. This guide provides a foundational framework for researchers to explore and advance the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
E3 Ligase Ligand-Linker Conjugate for Cereblon (CRBN) Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on a key component of many successful PROTACs: the E3 ligase ligand-linker conjugate for the recruitment of Cereblon (CRBN).
Cereblon is a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1] Ligands for CRBN, most notably derivatives of thalidomide, lenalidomide, and pomalidomide, are widely used in PROTAC design.[2] "E3 Ligase Ligand-linker Conjugate 18" is a pre-functionalized building block that incorporates a CRBN ligand and a linker, facilitating the synthesis of complete PROTAC molecules.[1][3] This conjugate serves as a crucial starting point for researchers developing novel protein degraders.[1][4]
This technical guide provides an in-depth overview of the core principles, quantitative data, experimental protocols, and conceptual frameworks associated with the use of CRBN-recruiting ligand-linker conjugates in targeted protein degradation.
Data Presentation: Quantitative Analysis of CRBN-Based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target protein and the E3 ligase, its ability to promote the formation of a stable ternary complex, and its efficiency in inducing target protein degradation. The following tables summarize representative data for various CRBN-based PROTACs from the literature, illustrating the range of potencies and affinities that have been achieved.
| PROTAC Name/Identifier | Target Protein | CRBN Ligand | Binding Affinity to CRBN (IC50/Kd) | Reference |
| dBET6 | BRD4 | Pomalidomide Analog | ~3 µM (SPR K D) | [5] |
| SD-36 | STAT3 | Lenalidomide Analog | Not Specified | [6] |
| Bexobrutideg | BTK | Cereblon Ligand | Not Specified | [6] |
| CFT8634 | BRD9 | Cereblon Ligand | Not Specified | [6] |
| Various Benzamides | N/A | Benzamide Derivatives | IC50: 0.23 - >100 µM | [7][8] |
Table 1: Representative Binding Affinities of CRBN Ligands. The binding affinity of the E3 ligase ligand to CRBN is a critical factor in the formation of a productive ternary complex.
| PROTAC Name/Identifier | Target Protein | DC50 | Dmax | Cell Line | Reference |
| TL 12-186 | IKZF1 | Thalidomide Analog | <0.1 µM | 88.47% | RPMI 8266 |
| TL 12-186 | IKZF3 | Thalidomide Analog | <0.1 µM | 98.83% | RPMI 8266 |
| CRBN-6-5-5-VHL | IKZF1 | Pomalidomide | 2.11 µM | 53.10% | RPMI 8266 |
| CRBN-6-5-5-VHL | IKZF3 | Pomalidomide | 1.18 µM | 79.35% | RPMI 8266 |
| ZXH-3-26 | BRD4 | Cereblon Ligand | 5 nM (5h) | Not Specified | Not Specified |
| PROTAC CDK2/9 Degrader-1 | CDK2 | Cereblon Ligand | 62 nM | Not Specified | PC-3 |
| PROTAC CDK2/9 Degrader-1 | CDK9 | Cereblon Ligand | 33 nM | Not Specified | PC-3 |
| dAurAB5 | Aurora-A | Thalidomide | 8.8 nM | Not Specified | Not Specified |
| dAurAB5 | Aurora-B | Thalidomide | 6.1 nM | Not Specified | Not Specified |
| SK2188 | AURKA | Thalidomide | 3.9 nM | Not Specified | Not Specified |
| TO-1187 TFA | HDAC6 | Cereblon Ligand | 5.81 nM | Not Specified | Not Specified |
| FF2049 (1g) | HDAC1 | Covalent FEM1B Ligand | 257 nM | 85% | Not Specified |
| Compound 7 | HDAC1 | Benzamide | 0.91 ± 0.02 µM | >50% | HCT116 |
| Compound 7 | HDAC3 | Benzamide | 0.64 ± 0.03 µM | >50% | HCT116 |
| Compound 9 | HDAC1 | Benzamide | 0.55 ± 0.18 µM | >50% | HCT116 |
| Compound 9 | HDAC3 | Benzamide | 0.53 ± 0.13 µM | >50% | HCT116 |
| Compound 22 | HDAC3 | Benzamide | 0.44 ± 0.03 µM | 77% | HCT116 |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of CRBN-Based PROTACs. DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. The following sections provide step-by-step methodologies for key assays.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[9]
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., MV4-11, MOLM-14 for FLT3) at an appropriate density in multi-well plates.[9]
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 24 hours).[9]
2. Cell Lysis:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[9]
4. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[9]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.[9]
Protocol 2: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (KD), stoichiometry, and cooperativity of ternary complex formation.[10][11]
Part 1: Determining Binary Binding Affinities
1. PROTAC to E3 Ligase (KD1):
-
Prepare a solution of the purified E3 ligase (e.g., CRBN complex) at a concentration of approximately 10-20 µM in the ITC sample cell.[10]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[10]
-
Perform the titration by injecting the PROTAC solution into the E3 ligase solution and measure the heat changes.
-
Analyze the data to determine the binding affinity (KD1).
2. PROTAC to Target Protein (KD2):
-
Prepare a solution of the purified target protein at a concentration of approximately 10-20 µM in the ITC sample cell.[10]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.[10]
-
Perform the titration and analyze the data to determine the binding affinity (KD2).
Part 2: Determining Ternary Binding Affinity
1. PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.[10]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[10]
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
2. Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[10] An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[1]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following purified components:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex (e.g., CRL4-CRBN)
-
Target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC (at various concentrations) or DMSO vehicle control
-
-
Set up control reactions, including "No E1", "No E3", and "No PROTAC" to ensure the observed ubiquitination is dependent on all components of the system.[1]
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.
3. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.
4. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein to detect both the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear.[1]
-
Alternatively, an antibody against the ubiquitin tag can be used.[9]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in CRBN-mediated targeted protein degradation.
Caption: CRBN-mediated targeted protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Caption: Logical relationship of a PROTAC's components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of E3 Ligase Ligand-linker Conjugate 18
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to the synthesis of "E3 Ligase Ligand-linker Conjugate 18," a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a flexible linker, rendering it a valuable building block for the construction of potent and selective protein degraders.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the preparation of a functionalized thalidomide (B1683933) derivative and a complex linker, followed by their conjugation. The overall workflow is designed to be modular, allowing for potential modifications to the linker component.
The chemical structure of this compound is represented by the following SMILES string: O=C1NC(CCC1N2C(C3=C(C=CC(N4CCN(CC4)CC5CCN(CC5)CCOCC(OC(C)(C)C)=O)=O)=C3)C2=O)=O)=O. This structure reveals a thalidomide core connected at the 4-position of the phthalimide (B116566) ring to a piperazino-piperidine-containing linker that terminates in a tert-butyl protected carboxylic acid.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed, plausible methodologies for the key synthetic steps. These protocols are based on established chemical principles for the synthesis of similar molecules.
The synthesis of the functionalized thalidomide core begins with commercially available starting materials and proceeds through a two-step sequence of condensation followed by reduction.
Step 1: Synthesis of 4-Nitrothalidomide
-
Reaction: 3-Nitrophthalic anhydride is condensed with L-glutamine to form 4-nitrothalidomide.
-
Procedure:
-
To a solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add L-glutamine (1.1 eq) and sodium acetate (B1210297) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitrothalidomide as a solid.
-
Step 2: Reduction of 4-Nitrothalidomide to 4-Aminothalidomide
-
Reaction: The nitro group of 4-nitrothalidomide is reduced to an amine.
-
Procedure:
-
Suspend 4-nitrothalidomide (1.0 eq) in ethanol (B145695) in a flask equipped with a magnetic stirrer.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the suspension.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminothalidomide.
-
The synthesis of the complex linker is a multi-step process involving the assembly of the piperazino-piperidine core and subsequent functionalization.
Step 1: Synthesis of tert-butyl 2-(2-((1-(piperidin-4-ylmethyl)piperazin-1-yl)oxy)ethoxy)acetate
-
Reaction: This involves a multi-step synthesis starting from commercially available piperazine and piperidine derivatives, followed by the attachment of the PEG-like chain. A plausible route involves the reductive amination of a protected piperidone with a protected piperazine, followed by deprotection and alkylation with the PEG-like chain. Due to the complexity, a detailed step-by-step synthesis is beyond the scope of this general guide but would follow standard organic chemistry methodologies.
The final step involves the coupling of the thalidomide core with the synthesized linker via a nucleophilic aromatic substitution reaction.
-
Reaction: 4-Aminothalidomide is reacted with the functionalized linker. Based on the final structure, a plausible precursor for the linker would be one with a leaving group that can be displaced by the amino group of 4-aminothalidomide. However, a more likely and convergent approach is the reaction of 4-fluorothalidomide with the fully assembled linker amine via SNAr. For the purpose of this guide, we will assume the use of 4-fluorothalidomide and the amine-terminated linker.
-
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 eq) and the synthesized linker amine (1.1 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |
| 1. Synthesis of 4-Nitrothalidomide | 3-Nitrophthalic anhydride, L-glutamine | 4-Nitrothalidomide | 303.23 | 75-85 |
| 2. Reduction of 4-Nitrothalidomide | 4-Nitrothalidomide, H₂, Pd/C | 4-Aminothalidomide | 273.25 | 85-95 |
| 3. Final Conjugation | 4-Fluorothalidomide, Linker Amine | This compound | 597.70 | 40-60 |
Signaling Pathway and Mechanism of Action
This compound is a crucial component of a PROTAC. The thalidomide moiety serves as the E3 ligase-binding element, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The other end of the linker is designed to be conjugated to a ligand for a protein of interest (POI). The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of action for a PROTAC utilizing this compound.
This technical guide provides a comprehensive overview of the synthesis and function of this compound. The provided protocols and data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
A Technical Guide to the Discovery of Cereblon as the Direct Target of Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery that identified Cereblon (CRBN) as the direct molecular target of thalidomide (B1683933). Originally a sedative, thalidomide's tragic history as a teratogen and its subsequent renaissance as a treatment for multiple myeloma and leprosy presented a long-standing pharmacological mystery.[1][2][3] The elucidation of its mechanism of action not only explained its dual clinical effects but also catalyzed the development of a new therapeutic modality: targeted protein degradation.[4][5][6][7]
The breakthrough came in 2010 when Ito et al. identified CRBN as the primary thalidomide-binding protein.[2][8][9] This discovery revealed that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[7] They bind to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, and modulate its substrate specificity.[5][10][11][12] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not normally targeted by the CRBN ligase.[4][11][13] This mechanism is the foundation for both the therapeutic efficacy and the devastating teratogenicity of thalidomide.[2]
The CRL4-CRBN E3 Ligase Pathway
The core of thalidomide's mechanism lies in its interaction with the CRL4-CRBN E3 ubiquitin ligase complex. This complex, composed of Cullin-4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), uses CRBN as its substrate receptor to select proteins for ubiquitination.[8][14] Thalidomide binds to a specific pocket in CRBN, creating a novel surface that recruits neosubstrates.[5][15] The glutarimide (B196013) moiety of thalidomide is essential for this binding.[5] Once a neosubstrate is brought into proximity, the E3 ligase complex tags it with ubiquitin, marking it for destruction by the proteasome.
Quantitative Data: Binding Affinities
The binding affinity of thalidomide and its analogs to CRBN is a key determinant of their activity. The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[16] Its clinical successors, lenalidomide (B1683929) and pomalidomide, were developed to have even higher affinities, resulting in greater potency.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Key Notes |
| Thalidomide | ~250 nM (Kd)[17] | Not Specified | The foundational compound. |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The more active enantiomer responsible for CRBN-dependent effects.[18] |
| Lenalidomide | ~178 nM (Kd)[15] / ~3 µM (IC50)[19] | Not Specified / Thermal Shift | Binds more strongly than thalidomide.[15] |
| Pomalidomide | ~157 nM (Kd)[15] / ~3 µM (IC50)[19] | Not Specified / Thermal Shift | Binds more strongly than thalidomide and lenalidomide.[15] |
Experimental Protocols
The identification of CRBN as the direct target of thalidomide was made possible by innovative biochemical techniques. Below are detailed methodologies for the key experiments that were foundational to this discovery.
Experimental Workflow: Target Identification via Affinity Chromatography
The pivotal experiment that identified CRBN involved using an immobilized thalidomide derivative to "fish" for its binding partners in cell extracts. This workflow outlines the crucial steps from probe creation to target identification.
Detailed Protocol: Affinity Purification of Thalidomide-Binding Proteins
-
Principle : This method uses a thalidomide derivative immobilized on a solid support (affinity beads) to selectively capture its binding proteins from a complex mixture like a cell lysate.[5][20]
-
Methodology :
-
Bead Preparation : A carboxyl derivative of thalidomide is covalently coupled to ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) magnetic beads.[5][21]
-
Cell Lysate Preparation : Human cells (e.g., HeLa or 293T) are cultured and harvested. The cells are lysed in a suitable buffer (e.g., Triton X-100 based lysis buffer) containing protease inhibitors to create a total cell extract.
-
Binding/Incubation : The thalidomide-immobilized beads are incubated with the cell lysate for several hours at 4°C with gentle rotation to allow for the binding of target proteins.
-
Washing : The beads are magnetically separated from the lysate, and the supernatant is discarded. The beads are then washed multiple times with wash buffer to remove proteins that are non-specifically bound.
-
Elution : Specifically bound proteins are eluted from the beads by incubating them with a buffer containing a high concentration of free thalidomide or a competitive ligand. This displaces the target protein from the immobilized thalidomide.
-
Analysis : The eluted proteins are separated by size using SDS-PAGE and visualized with silver staining.[22] The distinct protein bands that appear are excised, digested with trypsin, and identified using tandem mass spectrometry (MS/MS).[22] In the original discovery, this method consistently identified CRBN and its binding partner, DDB1.[5][20][22]
-
Experimental Protocol: TR-FRET Competitive Binding Assay
-
Principle : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay used to quantify binding interactions.[15] It measures the proximity between a donor and an acceptor fluorophore. In a competitive format, a test compound (e.g., thalidomide derivative) competes with a fluorescently labeled tracer for binding to a tagged CRBN protein, leading to a decrease in the FRET signal.[15]
-
Methodology :
-
Reagent Preparation :
-
Assay Procedure :
-
In a 384-well microplate, add serially diluted concentrations of the test compound.
-
Add the tagged CRBN protein and incubate for a defined period (e.g., 60 minutes) to allow for binding.
-
Add the TR-FRET detection reagents (Tb-anti-His antibody and fluorescent tracer).
-
Incubate for a further 2-4 hours at room temperature to allow the binding to reach equilibrium.[15]
-
-
Data Acquisition and Analysis :
-
Read the plate using a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.[23]
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the ratio against the test compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value, which reflects the compound's binding affinity.[23]
-
-
Logical Relationship: Dual Effects of Thalidomide
The discovery of CRBN as the direct target elegantly explained thalidomide's paradoxical effects. The specific neosubstrate recruited to the CRBN complex determines the ultimate biological outcome. This dual-action mechanism is a critical concept for drug development professionals seeking to separate therapeutic benefits from adverse effects.
-
Therapeutic Effect (Anti-Myeloma) : In multiple myeloma cells, thalidomide and its analogs induce the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[24][25][26][27] The degradation of these factors is responsible for the anti-proliferative and immunomodulatory effects of the drugs.[11][26]
-
Teratogenic Effect (Birth Defects) : During embryonic development, thalidomide binding to CRBN leads to the degradation of other neosubstrates, most notably SALL4 (Spalt Like Transcription Factor 4).[10][11][12] The degradation of SALL4, a crucial transcription factor for limb development, is a primary cause of the characteristic limb malformations associated with thalidomide exposure in utero.[11][25]
References
- 1. Teratogenic effects of thalidomide: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Identification of a Primary Target of Thalidomide Teratogenicity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. scite.ai [scite.ai]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. bastiani.biology.utah.edu [bastiani.biology.utah.edu]
- 23. benchchem.com [benchchem.com]
- 24. beyondspringpharma.com [beyondspringpharma.com]
- 25. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 26. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to a Representative VHL-recruiting E3 Ligase Ligand-Linker Conjugate in PROTAC Technology
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This guide focuses on a representative E3 ligase ligand-linker conjugate targeting the von Hippel-Lindau (VHL) E3 ligase, a cornerstone in the development of numerous PROTACs. For the purpose of this guide, we will refer to this representative conjugate as "VHL-Linker-C18," acknowledging that "E3 Ligase Ligand-linker Conjugate 18" is not a standard nomenclature.
The core function of VHL-Linker-C18 is to, upon conjugation with a target-protein-binding ligand, form a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional occupancy-based drug modalities.
Mechanism of Action
The mechanism of action for a PROTAC utilizing a VHL-Linker-C18 conjugate can be broken down into several key steps. Initially, the PROTAC, being cell-permeable, enters the cell. Inside the cell, it simultaneously binds to the target protein (Protein of Interest - POI) and the VHL E3 ligase complex, forming a key ternary complex (POI-PROTAC-VHL). The formation of this complex is often cooperative. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. This polyubiquitin tag is a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting as a catalyst.
Quantitative Data for Representative VHL-based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters. These include the binding affinity of the ligands to their respective proteins (Kd), and the efficiency of degradation in a cellular context, measured by the concentration required to achieve 50% degradation (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for well-characterized VHL-based PROTACs targeting proteins such as BRD4 and BTK.
Table 1: Representative Binding Affinities
| PROTAC Component | Target Protein | Binding Affinity (Kd, nM) | Assay Method |
|---|---|---|---|
| VHL Ligand | VHL | 50 - 200 | Isothermal Titration Calorimetry (ITC) |
| JQ1 (BRD4 Ligand) | BRD4 | 50 | ITC |
| Ibrutinib (BTK Ligand) | BTK | 0.5 | Surface Plasmon Resonance (SPR) |
| PROTAC (VHL-linker-JQ1) | BRD4 | 20 | SPR |
| PROTAC (VHL-linker-JQ1) | VHL | 150 | SPR |
Table 2: Representative Cellular Degradation Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
|---|---|---|---|---|---|
| ARV-110 (VHL-based) | Androgen Receptor | VCaP | 1 | >95 | 18 |
| MZ1 (VHL-based) | BRD4 | HeLa | 26 | ~90 | 24 |
| ARV-771 (VHL-based) | BRD4 | 22Rv1 | <5 | >90 | 18 |
| P13I (VHL-based) | BTK | MOLM-14 | 6.3 | >95 | 24 |
Experimental Protocols
The characterization of a PROTAC involves a series of key experiments to determine its binding affinity, ability to form a ternary complex, and its efficacy and selectivity in degrading the target protein.
1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of the PROTAC to the target protein and the E3 ligase.
-
Methodology:
-
Immobilize the purified recombinant target protein or E3 ligase onto a sensor chip.
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the sensor chip surface and measure the change in response units (RU) over time to monitor binding and dissociation.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
2. Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Objective: To confirm the formation of the ternary complex and determine its cooperativity.
-
Methodology:
-
Label the purified target protein and E3 ligase with a FRET donor (e.g., Tb-cryptate) and acceptor (e.g., d2), respectively.
-
In a microplate, mix the labeled proteins with a serial dilution of the PROTAC.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the signals is proportional to the amount of ternary complex formed. Calculate the cooperativity factor (alpha).
-
3. Target Protein Degradation Assay (Western Blot)
-
Objective: To measure the dose-dependent degradation of the target protein in cells.
-
Methodology:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
E3 Ligase Ligand-linker Conjugate 18: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "E3 Ligase Ligand-linker Conjugate 18" is a key intermediate in the synthesis of PROTACs, providing the necessary moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized ligase in PROTAC design. This technical guide provides an in-depth overview of this conjugate, including its mechanism of action, representative data, and detailed experimental protocols to facilitate its use in PROTAC-based drug discovery.
"this compound" is a molecule that combines thalidomide (B1683933), a known ligand for the CRBN E3 ligase, with a linker.[1] Its CAS number is 2241669-88-3. By incorporating this conjugate into a PROTAC, researchers can hijack the cell's natural protein disposal system to specifically degrade a target protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of a PROTAC synthesized from "this compound" is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
PROTAC-induced protein degradation pathway.
Data Presentation: Performance of Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Alkyl Chain | 1.8 | >95 | HEK293 | [2] |
| BRD4 | PEG Linker | 8.3 | >90 | HEK293 | [2] |
| SHP2 | PEG Linker | 6.02 | >90 | HeLa | [3] |
| BCL-XL | PEG Linker | 2.5 | >90 | MOLT-4 | [4] |
This table presents representative data from published literature on thalidomide-based PROTACs and is intended for illustrative purposes.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a thalidomide-based PROTAC intermediate and for key experiments to evaluate the efficacy of the final PROTAC.
Synthesis of a Thalidomide-Linker Conjugate
This protocol describes a general method for the synthesis of a thalidomide-linker conjugate with a terminal functional group (e.g., carboxylic acid) that can be subsequently coupled to a POI ligand.
Step 1: Synthesis of a Functionalized Thalidomide Precursor (e.g., 4-Hydroxythalidomide)
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxyphthalic anhydride (B1165640) and 3-aminoglutarimide hydrochloride in a suitable solvent such as acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Allow the reaction to cool to room temperature, resulting in the precipitation of the product. Filter the solid, wash with a cold solvent (e.g., ethanol (B145695) or water), and dry under vacuum to yield 4-hydroxythalidomide.
Step 2: Linker Attachment (Williamson Ether Synthesis)
-
Reaction Setup: Dissolve 4-hydroxythalidomide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Linker: Add the linker molecule containing a leaving group (e.g., a bromo-functionalized PEG linker) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60°C) overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the thalidomide-linker conjugate.
General synthetic workflow for a thalidomide-linker conjugate.
Western Blotting for Protein Degradation
This is a standard biochemical technique to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation.
Experimental workflow for assessing protein degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
"this compound" is a valuable chemical tool for the development of CRBN-recruiting PROTACs. By providing the essential thalidomide moiety, it enables the targeted degradation of a wide range of proteins implicated in various diseases. This guide offers a foundational understanding and practical protocols to aid researchers in the successful application of this and similar conjugates in their PROTAC discovery programs. While specific performance data for this particular conjugate is not extensively published, the provided representative data and methodologies offer a solid framework for its evaluation and implementation in the synthesis of novel protein degraders.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
"E3 Ligase Ligand-linker Conjugate 18" and its interaction with DDB1-CRBN complex
An in-depth analysis of "E3 Ligase Ligand-linker Conjugate 18" reveals its role as a key component in targeted protein degradation, specifically engaging the DDB1-CRBN E3 ubiquitin ligase complex. This technical guide elucidates the mechanism, quantitative interaction parameters, and experimental methodologies associated with this conjugate, providing a comprehensive resource for researchers in drug discovery and chemical biology.
Mechanism of Action: Ternary Complex Formation
This compound is a heterobifunctional molecule, commonly known as a Proteolysis-Targeting Chimera (PROTAC). One end of the molecule features a ligand that binds to the Cereblon (CRBN) E3 ligase, a component of the DDB1-CRBN complex. The other end is attached via a chemical linker to a ligand designed to bind a specific protein of interest (POI).
The primary function of Conjugate 18 is to act as a molecular bridge, inducing proximity between the DDB1-CRBN complex and the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitination of the POI marks it for recognition and subsequent degradation by the 26S proteasome. This process effectively reduces the cellular levels of the target protein.
Quantitative Analysis of Molecular Interactions
The efficacy of Conjugate 18 is determined by its binding affinities for both the target protein and the CRBN complex, as well as its ability to promote a stable and productive ternary complex. The following table summarizes key quantitative metrics typically evaluated for such a conjugate.
| Parameter | Description | Typical Value Range | Assay Method |
| CRBN Binding (Kd) | Dissociation constant for the binding of the conjugate to the CRBN protein. | 1 - 500 nM | SPR, ITC, TR-FRET |
| POI Binding (Kd) | Dissociation constant for the binding of the conjugate to the Protein of Interest. | 1 - 1000 nM | SPR, ITC, FP |
| Ternary Complex α | Cooperativity factor, indicating the change in affinity upon forming the ternary complex. | 0.1 - 100 | TR-FRET, SPR |
| DC50 | Concentration of the conjugate required to degrade 50% of the target protein. | 0.1 - 1000 nM | Western Blot, HiBiT |
| Dmax | Maximum percentage of target protein degradation achieved. | 50 - >95% | Western Blot, HiBiT |
Note: The actual values for "Conjugate 18" are proprietary or would be found in specific publications. The ranges provided are typical for effective PROTAC molecules.
Experimental Protocols
Detailed methodologies are crucial for assessing the performance of E3 ligase conjugates. Below are outlines for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the formation of the ternary complex (POI-Conjugate-CRBN) in solution.
Methodology:
-
Reagents: His-tagged POI, GST-tagged DDB1-CRBN complex, Europium-labeled anti-His antibody, and APC-labeled anti-GST antibody.
-
Preparation: Serially dilute Conjugate 18 in assay buffer.
-
Incubation: In a 384-well plate, mix the POI, DDB1-CRBN complex, and the serially diluted conjugate. Incubate for 1-2 hours at room temperature.
-
Antibody Addition: Add the Europium and APC-labeled antibodies to the wells and incubate for an additional hour.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the conjugate concentration to determine the concentration required for half-maximal complex formation.
Cellular Degradation Assay (Western Blot)
This assay quantifies the reduction of the target protein levels within a cellular context.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Conjugate 18 for a specified time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by a secondary HRP-conjugated antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometry analysis on the bands to quantify the POI levels relative to the loading control and vehicle-treated sample. Plot the percentage of remaining protein against the conjugate concentration to calculate DC50 and Dmax values.
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 18 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. "E3 Ligase Ligand-linker Conjugate 18" is a key building block for the synthesis of PROTACs. It comprises a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal functional group ready for conjugation to a target protein ligand.[1][2] By coupling this conjugate with a "warhead" that binds to a protein of interest (POI), researchers can create a custom PROTAC to induce the degradation of that specific protein.[3][4]
This document provides detailed application notes and protocols for the utilization of "this compound" in the development and evaluation of novel PROTACs.
Mechanism of Action: CRBN-based PROTACs
A PROTAC synthesized using "this compound" functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[5][6]
Caption: Mechanism of action for a CRBN-based PROTAC.
Synthesis of a PROTAC using this compound
"this compound" possesses a terminal carboxylic acid group, which allows for straightforward amide bond formation with a primary or secondary amine on the target protein ligand. Standard peptide coupling reagents such as HATU or HBTU can be employed for this conjugation.
Caption: General workflow for PROTAC synthesis.
Quantitative Data Summary
While specific data for a PROTAC synthesized with "this compound" is not yet available in peer-reviewed literature, the following tables provide representative data for well-characterized CRBN-based PROTACs targeting the BRD4 protein. This data can serve as a benchmark for evaluating newly synthesized PROTACs.
Table 1: In Vitro Degradation Potency of Representative BRD4-targeting PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| dBET1 | BRD4 | MV4-11 | 8 | >95 | |
| ARV-825 | BRD4 | Jurkat | 1 | >90 |
| Compound 21 | BRD4 | THP-1 | - | >75 at 1 µM |[2] |
Table 2: Anti-proliferative Activity of Representative BRD4-targeting PROTACs
| PROTAC ID | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| dBET1 | MV4-11 | 3 | |
| ARV-825 | Jurkat | 4 |
| Compound 21 | THP-1 | 810 |[2] |
Experimental Protocols
The following are detailed protocols for the evaluation of a newly synthesized PROTAC using "this compound".
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is for quantifying the reduction in the level of the target protein upon PROTAC treatment.
Caption: Workflow for Western blot analysis.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293T, or a relevant cancer cell line).
-
Complete cell culture medium.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Immunoprecipitation for Ubiquitination Analysis
This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cells treated with PROTAC and MG132 as described in Protocol 1.
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).
-
Dilution buffer (RIPA buffer without SDS).
-
Primary antibody against the target protein for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Primary antibody against ubiquitin for Western blotting.
Procedure:
-
Cell Lysis under Denaturing Conditions:
-
Lyse cells treated with PROTAC and MG132 in denaturing lysis buffer and boil to dissociate protein complexes.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G beads.
-
Incubate the supernatant with the anti-target protein antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Western Blotting for Ubiquitin:
-
Wash the beads, elute the immunoprecipitated proteins, and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates polyubiquitination of the target protein.
-
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
96-well plates.
-
Cell line of interest.
-
PROTAC stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
"this compound" is a valuable tool for the development of novel PROTACs that recruit the CRBN E3 ligase. By following the provided protocols, researchers can effectively synthesize and evaluate new protein degraders, contributing to the advancement of targeted protein degradation as a therapeutic strategy. The successful application of these methods will enable the determination of key parameters such as degradation potency (DC50, Dmax) and cellular efficacy (IC50), which are crucial for the progression of new drug candidates.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Assays of PROTACs Derived from E3 Ligase Ligand-linker Conjugate 18 (A Cereblon-Recruiting Moiety)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal system. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. "E3 Ligase Ligand-linker Conjugate 18" is a chemical moiety that incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. PROTACs synthesized using this conjugate can effectively recruit CRBN to a specific POI, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, these PROTACs lead to the physical removal of the target protein.
This document provides detailed protocols for the essential cellular assays required to characterize the activity of PROTACs derived from "this compound". The described methods will enable the assessment of a PROTAC's ability to induce the degradation of a target protein, form the necessary ternary complex with the target protein and Cereblon, and ultimately affect cellular viability.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC derived from "this compound" initiates a catalytic cycle within the cell to eliminate a target protein. The process begins with the PROTAC simultaneously binding to the POI and the Cereblon (CRBN) E3 ligase. This proximity induces the formation of a stable ternary complex (POI-PROTAC-CRBN). The formation of this complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.
Key Cellular Assays and Protocols
The successful development and characterization of a PROTAC require a series of well-defined cellular assays. The following protocols are fundamental for evaluating PROTACs derived from "this compound".
Protein Degradation Assay: Western Blot
Western blotting is a cornerstone technique to directly measure the reduction in the levels of the target protein following PROTAC treatment. This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Experimental Workflow: Western Blot Analysis
Protocol: Western Blot for PROTAC-Induced Protein Degradation
-
Cell Seeding and Culture:
-
Seed the appropriate cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range for initial screening is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).
-
For dose-response experiments, treat cells with varying concentrations of the PROTAC for a fixed duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the protein samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Data Presentation: Protein Degradation
| PROTAC Concentration | % Target Protein Remaining (Normalized to Loading Control) |
| Vehicle (DMSO) | 100 |
| 1 nM | 95 |
| 10 nM | 70 |
| 100 nM | 30 |
| 1 µM | 10 |
| 10 µM | 15 |
From this data, a dose-response curve can be generated to calculate the DC50 and Dmax.
Ternary Complex Formation Assay: NanoBRET™
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the proximity of the target protein and the E3 ligase induced by the PROTAC.
Experimental Workflow: NanoBRET™ Ternary Complex Formation Assay
Protocol: NanoBRET™ Assay for POI-PROTAC-CRBN Ternary Complex Formation
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and Cereblon fused to HaloTag® (the BRET acceptor).
-
24 hours post-transfection, seed the cells into white, opaque 96-well plates.
-
-
Labeling and Reagent Addition:
-
Label the HaloTag®-CRBN fusion protein by adding HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add Nano-Glo® Live Cell Substrate to the wells.
-
-
PROTAC Treatment and Signal Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Incubate for a specified period (e.g., 2-4 hours) at 37°C.
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50) for ternary complex formation.
-
Data Presentation: Ternary Complex Formation
| PROTAC Concentration | NanoBRET™ Ratio (Acceptor/Donor) |
| Vehicle (DMSO) | 0.05 |
| 1 nM | 0.10 |
| 10 nM | 0.25 |
| 100 nM | 0.50 |
| 1 µM | 0.45 (Hook effect) |
| 10 µM | 0.30 (Hook effect) |
The characteristic "hook effect" at higher concentrations, where the BRET signal decreases, is often observed with PROTACs and is indicative of the formation of non-productive binary complexes that compete with the ternary complex.
Cellular Viability Assay: CellTiter-Glo®
Assessing the impact of target protein degradation on cell health is crucial. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Experimental Workflow: CellTiter-Glo® Viability Assay
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a density appropriate for the cell line and the duration of the assay.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC.
-
Include a vehicle control (DMSO).
-
Incubate for a duration relevant to the expected phenotypic outcome (e.g., 48, 72, or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percent viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Cellular Viability
| PROTAC Concentration | % Cell Viability (Relative to Vehicle) |
| Vehicle (DMSO) | 100 |
| 1 nM | 98 |
| 10 nM | 85 |
| 100 nM | 50 |
| 1 µM | 20 |
| 10 µM | 15 |
This data allows for the determination of the IC50 value, which represents the concentration of the PROTAC that inhibits cell viability by 50%.
Conclusion
The cellular assays described in these application notes provide a robust framework for the characterization of PROTACs derived from "this compound". By systematically evaluating protein degradation, ternary complex formation, and cellular viability, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and its potential as a therapeutic agent. The provided protocols and data presentation formats are intended to guide researchers in generating high-quality, reproducible data for the advancement of their targeted protein degradation programs.
Application of CRBN-Recruiting PROTACs in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in cancer research and drug development. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Among the various E3 ubiquitin ligases recruited by PROTACs, Cereblon (CRBN) has emerged as a prominent and widely utilized target.[1][2][4] CRBN-recruiting PROTACs have shown significant promise in preclinical studies and are advancing into clinical trials for various malignancies, offering a novel approach to target proteins previously considered "undruggable."[3][5]
This document provides detailed application notes on the mechanism of action and utility of CRBN-recruiting PROTACs in oncology, alongside comprehensive protocols for their synthesis and evaluation.
Mechanism of Action
CRBN-recruiting PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase, and a flexible linker connecting the two.[3][6] The PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, which is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[2][7] This proximity induces the ubiquitination of the POI by an E2 ubiquitin-conjugating enzyme.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2][8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[9]
Applications in Cancer Research
CRBN-recruiting PROTACs have demonstrated broad utility in targeting a range of oncoproteins across various cancer types, including both hematologic malignancies and solid tumors.[1][2]
Targeting Transcription Factors: A key application is the degradation of oncogenic transcription factors, which are often difficult to inhibit with traditional small molecules. For instance, PROTACs targeting BET bromodomain proteins, such as BRD4, have shown potent anti-proliferative effects in models of leukemia, lymphoma, and other cancers by downregulating the expression of oncogenes like c-Myc.[6]
Overcoming Drug Resistance: PROTACs offer a promising strategy to overcome resistance to conventional inhibitors.[1][2] By inducing protein degradation rather than just inhibition, they can be effective against targets that have developed resistance mutations in the inhibitor binding site.
Expanding the Druggable Proteome: The PROTAC technology enables the targeting of proteins that lack a defined active site, such as scaffolding proteins and non-enzymatic proteins, thereby expanding the "druggable" proteome.
Quantitative Data Summary
The efficacy of CRBN-recruiting PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell viability. The following table summarizes representative data for well-characterized CRBN-recruiting PROTACs.
| PROTAC | Target Protein | Cancer Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-825 | BRD4 | TPC-1 (Thyroid Cancer) | < 1 | - | [8] |
| dBET1 | BRD4 | A375 (Melanoma) | ~10 | - | [10] |
| ZW30441 | METTL3 | MV4-11 (AML) | 440 | 2140 | [11] |
| Compound 1 (MS181) | BMI1/RING1B | 22Rv1 (Prostate Cancer) | ~250 (BMI1) | ~500 | [12] |
| FLT-3 Degrader 3 | FLT3 | MV4-11 (AML) | - | 7.55 | [13] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of CRBN-recruiting PROTACs are provided below.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 18 in Oncoprotein Degrader Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of E3 Ligase Ligand-linker Conjugate 18 , a pre-functionalized chemical moiety designed for the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a versatile linker, serving as a foundational building block for the development of potent and selective oncoprotein degraders.[1][2][3]
Introduction
Targeted protein degradation using PROTACs has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" oncoproteins.[4][5] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] this compound simplifies the synthesis of PROTACs by providing a ready-to-use component containing the E3 ligase binder and a linker for conjugation to a target protein ligand.[1][2][3] This document outlines the application of this conjugate in the development of oncoprotein degraders, complete with detailed experimental protocols and data interpretation guidelines.
Product Information
| Feature | Description |
| Product Name | This compound |
| E3 Ligase Ligand | Thalidomide derivative |
| Target E3 Ligase | Cereblon (CRBN) |
| Description | A key intermediate for the synthesis of PROTACs. It serves as a Cereblon ligand to recruit the CRBN protein.[1][2][3] |
| Molecular Formula | C31H43N5O7[2] |
| Molecular Weight | 597.70 g/mol [2] |
| Storage | Store at -20°C for short-term and -80°C for long-term.[7] |
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target oncoprotein and the CRBN E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the oncoprotein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Application: Development of a BRD4 Degrader
This section provides a representative application for developing a PROTAC targeting the oncoprotein BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are critical regulators of gene expression and are implicated in various cancers.
Synthesis of a BRD4-Targeting PROTAC
This compound can be conjugated to a ligand for BRD4, such as JQ1 or its derivatives, through standard chemical ligation techniques, for example, by amide bond formation if the linker has a carboxylic acid and the JQ1 derivative an amine.
Hypothetical Performance Data of the Resulting BRD4 PROTAC
The following tables present hypothetical, yet realistic, quantitative data for a BRD4-targeting PROTAC synthesized using this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Degradation of BRD4
| Cell Line | PROTAC Concentration (nM) | % BRD4 Degradation (Dmax) | DC50 (nM) |
| MCF-7 | 100 | 92% | 15 |
| HeLa | 100 | 88% | 25 |
| 293T | 100 | 95% | 10 |
Table 2: Cell Viability Assay
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 | BRD4-PROTAC | 50 |
| HeLa | BRD4-PROTAC | 85 |
| 293T | BRD4-PROTAC | >1000 |
Experimental Protocols
Detailed protocols for the characterization of a PROTAC synthesized from this compound are provided below.
Protocol 1: Western Blot for Protein Degradation
This protocol is to quantify the degradation of the target oncoprotein in cells treated with the PROTAC.[9]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target oncoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary and secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control to determine the percentage of protein degradation.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability as a function of ATP content to assess the cytotoxic effects of the PROTAC.[10][11][12]
Materials:
-
Cells of interest
-
PROTAC compounds
-
White, opaque-walled multiwell plates
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC compounds to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-induced interaction between the target oncoprotein and the E3 ligase.[13][14]
Materials:
-
Treated cell lysates
-
Antibody against the target oncoprotein or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC or vehicle control.
-
Immunoprecipitation: Incubate the lysate with the specific antibody, followed by the addition of protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target oncoprotein and the E3 ligase.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[6][8]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Purified target oncoprotein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction mixture containing all components and the PROTAC or vehicle control.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Quenching: Stop the reaction by adding Laemmli buffer.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the target oncoprotein to detect higher molecular weight ubiquitinated species.
Conclusion
This compound is a valuable tool for the rapid and efficient development of PROTACs targeting oncoproteins for degradation. By providing a pre-synthesized, quality-controlled building block, it streamlines the synthetic process, allowing researchers to focus on the design and evaluation of novel degraders. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this conjugate in targeted protein degradation research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. lifesensors.com [lifesensors.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 12. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugating a Protein of Interest (POI) Ligand to "E3 Ligase Ligand-linker Conjugate 18"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4] This technology has emerged as a powerful tool in drug discovery for targeting proteins that have been traditionally difficult to inhibit.[2][5] The synthesis of a PROTAC involves the conjugation of a ligand for the POI with a ligand for an E3 ligase via a chemical linker.[1][3][4]
"E3 Ligase Ligand-linker Conjugate 18" is a pre-synthesized molecule comprising a ligand for the Cereblon (CRBN) E3 ligase attached to a linker.[6] This intermediate simplifies the PROTAC synthesis process by providing a ready-to-use E3 ligase-linker moiety that can be conjugated to a ligand for a specific POI.[6][7][8][9][10][] These application notes provide detailed protocols for two common conjugation strategies: Amide Bond Formation and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Click Chemistry.
Conjugation Strategies
The choice of conjugation strategy depends on the functional groups present on the POI ligand and the "this compound". For the purpose of these protocols, we will assume "this compound" has a terminal reactive group amenable to these chemistries.
Protocol 1: Amide Bond Formation via Amine-Reactive Crosslinkers
This protocol is suitable when the POI ligand possesses a primary amine (-NH2) and the "this compound" has a terminal carboxylic acid (-COOH), which can be activated to an N-hydroxysuccinimide (NHS) ester.[12][13] Primary amines are commonly found on the side chains of lysine (B10760008) residues or at the N-terminus of peptides and proteins.[12][13][14]
Experimental Workflow:
References
- 1. precisepeg.com [precisepeg.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ligand-Linker Conjugate Products - Creative Biolabs [creative-biolabs.com]
- 10. E3 ligase Ligand 18 | PROTAC | PROTAC ligand | TargetMol [targetmol.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with "E3 Ligase Ligand-linker Conjugate 18"-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
"E3 Ligase Ligand-linker Conjugate 18" is a pre-synthesized molecule containing a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a chemical linker.[2] This conjugate serves as a foundational building block for the rapid synthesis of novel PROTACs. By attaching a ligand for a specific protein of interest to the available end of the linker, researchers can create a PROTAC that directs the CRBN E3 ligase to that target protein, leading to its degradation.
The efficacy of a newly synthesized PROTAC is primarily assessed by quantifying the degradation of the target protein. Western blotting is a robust and widely used technique for this purpose, allowing for the determination of key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by a PROTAC synthesized from "this compound".
PROTAC Mechanism of Action
A PROTAC synthesized using "this compound" will function by hijacking the CRBN E3 ligase. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
Quantitative Data Presentation
The following tables present hypothetical but realistic quantitative data for a novel PROTAC, "PROTAC-X," synthesized using "this compound" to target a hypothetical Protein of Interest (POI-1).
Table 1: Dose-Dependent Degradation of POI-1 by PROTAC-X
| PROTAC-X Concentration (nM) | % POI-1 Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 50 | 20 | 80 |
| 100 | 15 | 85 |
| 500 | 12 | 88 |
| 1000 | 10 | 90 |
Table 2: Time-Dependent Degradation of POI-1 by PROTAC-X at 50 nM
| Time (hours) | % POI-1 Remaining (Normalized to Loading Control) | % Degradation |
| 0 | 100 | 0 |
| 2 | 70 | 30 |
| 4 | 45 | 55 |
| 8 | 25 | 75 |
| 16 | 18 | 82 |
| 24 | 15 | 85 |
Table 3: Calculated Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | ~12 nM |
| Dmax | ~90% |
Experimental Protocols
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC synthesized from "this compound," preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line).
-
PROTAC Stock Solution: PROTAC synthesized with "this compound" dissolved in DMSO (e.g., 10 mM stock).
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: A specific antibody against the target protein and a loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Step-by-Step Procedure
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
PROTAC Treatment:
-
For Dose-Response: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A common concentration range to test is 0, 1, 10, 50, 100, 500, and 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
For Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 value determined from the dose-response experiment) and harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Aspirate the old medium and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Probe for a loading control protein (e.g., GAPDH) on the same membrane after stripping or on a parallel blot.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Signaling Pathway Example: Targeting a Kinase in a Pro-Survival Pathway
PROTACs are powerful tools to probe and therapeutically target signaling pathways. For instance, a PROTAC designed to degrade a key kinase (e.g., a hypothetical Kinase-X) involved in a cancer cell survival pathway would be expected to downregulate downstream signaling events.
By degrading Kinase-X, PROTAC-X would inhibit the phosphorylation and activation of downstream effectors, leading to reduced pro-survival gene expression and ultimately, a decrease in cancer cell proliferation and survival. Western blot analysis can be used to confirm not only the degradation of Kinase-X but also the reduction in the phosphorylated (active) forms of its downstream substrates.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays Using "E3 Ligase Ligand-linker Conjugate 18" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. "E3 Ligase Ligand-linker Conjugate 18" and its derivatives are key building blocks in the synthesis of PROTACs, specifically designed to engage the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).
These application notes provide a comprehensive guide to utilizing "this compound"-derived PROTACs in in vitro ubiquitination assays. These assays are fundamental for validating the mechanism of action of a novel PROTAC by directly measuring its ability to induce the ubiquitination of a target protein in a reconstituted biochemical system. The successful ubiquitination of the POI is a critical prerequisite for its subsequent degradation by the proteasome.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a cell-free environment. A PROTAC synthesized from an "this compound" derivative facilitates the formation of a ternary complex between the target POI and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is dependent on the presence of a ubiquitin-activating enzyme (E1), ATP, and the core components of the CRL4^CRBN^ E3 ligase complex. The resulting polyubiquitinated POI can then be detected by various methods, most commonly by Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general experimental workflow for the in vitro ubiquitination assay.
Data Presentation
The results of an in vitro ubiquitination assay are typically qualitative, showing the appearance of higher molecular weight species of the POI corresponding to the addition of ubiquitin molecules. However, semi-quantitative analysis can be performed by densitometry of the Western blot bands. The data should be presented in a clear and organized manner, as shown in the template table below.
Table 1: In Vitro Ubiquitination of Protein of Interest (POI) by a PROTAC Derivative
| Reaction Component | PROTAC Concentration (µM) | POI Ubiquitination (Relative Densitometry Units) | Observations |
| Complete Reaction | 0.1 | e.g., 1.5 | Faint laddering observed |
| 1 | e.g., 5.8 | Clear laddering/smear | |
| 10 | e.g., 12.3 | Strong laddering/smear | |
| Controls | |||
| No PROTAC (DMSO) | 0 | e.g., 0.2 | No significant ubiquitination |
| No E1 Enzyme | 10 | e.g., 0.1 | No ubiquitination |
| No E2 Enzyme | 10 | e.g., 0.3 | No ubiquitination |
| No E3 Ligase (CRBN) | 10 | e.g., 0.2 | No ubiquitination |
| No ATP | 10 | e.g., 0.1 | No ubiquitination |
| No POI | 10 | - | E3 auto-ubiquitination may be visible |
Experimental Protocols
Materials and Reagents
-
Enzymes and Proteins:
-
Human Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Human Recombinant CRL4^CRBN^ E3 Ligase Complex (or individual purified components: CUL4A, DDB1, RBX1, and CRBN)
-
Human Recombinant Ubiquitin
-
Purified Protein of Interest (POI)
-
-
PROTAC:
-
PROTAC synthesized from "this compound" derivative, dissolved in DMSO.
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
-
ATP Solution (100 mM)
-
SDS-PAGE Loading Buffer (4X)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Primary antibody specific to the POI
-
Anti-Ubiquitin antibody
-
HRP-conjugated secondary antibody
-
-
Other:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imager
-
Protocol for In Vitro Ubiquitination Assay
This protocol is for a standard 25 µL reaction. It is recommended to prepare a master mix for common reagents to ensure consistency.
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice.
-
Prepare Master Mix (on ice): For the required number of reactions, prepare a master mix containing the following components per reaction:
-
2.5 µL 10X Ubiquitination Reaction Buffer
-
0.5 µL E1 Enzyme (to a final concentration of 50-100 nM)
-
1.0 µL E2 Enzyme (to a final concentration of 0.5-1 µM)
-
2.0 µL Ubiquitin (to a final concentration of 5-10 µM)
-
2.5 µL ATP Solution (to a final concentration of 10 mM)
-
X µL Nuclease-free water (to bring the final volume to 25 µL)
-
-
Set up Individual Reactions (on ice):
-
Aliquot the appropriate volume of the master mix into microcentrifuge tubes.
-
Add the purified POI to a final concentration of 0.5-2 µM.
-
Add the CRL4^CRBN^ E3 Ligase complex to a final concentration of 50-100 nM.
-
Add the PROTAC derivative to the desired final concentrations (e.g., 0.1, 1, 10 µM). For the negative control, add an equivalent volume of DMSO.
-
Include control reactions as outlined in Table 1 (e.g., omitting E1, E2, E3, ATP, or PROTAC).
-
-
Initiate the Reaction: Mix the components gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Terminate the Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µL of each reaction onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
The appearance of a ladder of higher molecular weight bands or a smear above the unmodified POI band indicates successful ubiquitination.
-
Perform densitometric analysis to semi-quantify the extent of ubiquitination.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination of POI | Inactive enzyme (E1, E2, or E3) | Use freshly thawed or new batches of enzymes. Ensure proper storage conditions. |
| Ineffective PROTAC | Synthesize and test new PROTAC derivatives with different linkers or POI ligands. | |
| POI is not a substrate for CRBN | Confirm POI-CRBN interaction in the presence of the PROTAC using biophysical methods (e.g., SPR, ITC). | |
| Incorrect buffer conditions | Optimize buffer components, pH, and salt concentrations. | |
| High background ubiquitination in no-PROTAC control | E3 ligase auto-ubiquitination | This is expected to some extent. Optimize the E3 ligase concentration. |
| Contaminating ubiquitin ligases | Use highly purified recombinant proteins. | |
| Weak ubiquitination signal | Suboptimal reaction time or temperature | Perform a time-course (e.g., 30, 60, 120 min) and temperature optimization (e.g., 30°C, 37°C). |
| Low concentration of reaction components | Titrate the concentrations of E1, E2, E3, ubiquitin, and POI. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the preclinical validation of PROTACs derived from "this compound". By following the detailed protocols and guidelines presented in these application notes, researchers can effectively assess the ability of their PROTACs to induce the ubiquitination of a target protein of interest, providing crucial insights into their mechanism of action and guiding further drug development efforts.
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 18 in the Development of Chemical Probes for CRBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 18 is a vital tool in the development of chemical probes, specifically Proteolysis Targeting Chimeras (PROTACs), for inducing the degradation of target proteins via the E3 ubiquitin ligase Cereblon (CRBN).[1][2] PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This conjugate comprises the CRBN ligand, thalidomide, pre-linked to a flexible linker, serving as a key intermediate for the streamlined synthesis of PROTACs.[1][2][5] These application notes provide an overview of the conjugate's properties, protocols for its use in PROTAC synthesis, and methods for evaluating the resulting chemical probes.
Molecular and Structural Data
The structural and molecular properties of this compound are summarized below. This information is crucial for the design and synthesis of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₃N₅O₇ | [1] |
| Molecular Weight | 597.70 g/mol | [1] |
| CRBN Ligand | Thalidomide | [1][2] |
| Canonical SMILES | O=C1NC(CCC1N2C(C3=C(C=CC(N4CCN(CC4)CC5CCN(CC5)CCOCC(OC(C)(C)C)=O)=C3)C2=O)=O)=O | [1] |
| Target E3 Ligase | Cereblon (CRBN) | [1][2] |
Quantitative Data for PROTACs Derived from Conjugate 18
The following tables are templates for researchers to populate with their own experimental data upon synthesizing and evaluating a PROTAC using this compound. Currently, specific quantitative data for this conjugate is not publicly available.
Table 1: In Vitro CRBN Binding Affinity
| Compound | Assay Type (e.g., FP, TR-FRET) | IC₅₀ (nM) | Kᵢ (nM) | Kₑ (nM) |
| This compound | ||||
| Resulting PROTAC (Specify Target) | ||||
| Positive Control (e.g., Pomalidomide) |
Table 2: Cellular Target Engagement
| Compound | Cell Line | Assay Type (e.g., NanoBRET, CETSA) | EC₅₀ (nM) |
| Resulting PROTAC (Specify Target) | |||
| Positive Control (e.g., dBET1) |
Table 3: Protein Degradation Efficacy
| Compound | Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
| Resulting PROTAC (Specify Target) | |||||
| Positive Control (e.g., dBET1 for BRD4) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the use of this compound.
Caption: Mechanism of action for a PROTAC derived from Conjugate 18.
Caption: General workflow for synthesizing a PROTAC using Conjugate 18.
Caption: Workflow for Western Blot analysis of PROTAC-induced degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a target protein ligand containing a carboxylic acid to the terminal amine of a linker on a CRBN ligand-linker conjugate.
Materials:
-
This compound (assuming a terminal amine on the linker)
-
Target protein ligand with a carboxylic acid functional group
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry reaction vessel, dissolve the target protein ligand (1 equivalent) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines a method to measure the engagement of a PROTAC with CRBN in live cells.[3][6]
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN
-
Cell culture medium and supplements
-
White, opaque 384-well assay plates
-
BODIPY™-lenalidomide tracer
-
PROTAC synthesized from Conjugate 18
-
Control compounds (e.g., pomalidomide)
-
NanoBRET™ detection reagent
-
Plate reader capable of measuring BRET signals
Procedure:
-
Seed the NanoLuc®-CRBN expressing HEK293T cells into a 384-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the PROTAC and control compounds in Opti-MEM or other suitable medium.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the BODIPY™-lenalidomide tracer to all wells at a final concentration that is at or below its EC₅₀ for BRET.
-
Add the NanoBRET™ detection reagent according to the manufacturer's instructions.
-
Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (BODIPY™) emission.
-
Calculate the BRET ratio and plot the data against the compound concentration to determine the IC₅₀ for CRBN engagement.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a standard method for quantifying the degradation of a target protein following PROTAC treatment.[7][8]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture reagents
-
PROTAC synthesized from Conjugate 18
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include vehicle-treated and proteasome inhibitor co-treated controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Lentiviral-Based Reporter Assays for Measuring PROTAC Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2][3] Measuring the efficacy of PROTACs requires robust and scalable assays. Lentiviral-based reporter assays offer a powerful platform for quantifying PROTAC activity in a cellular context, providing advantages in terms of sensitivity, throughput, and the ability to perform live-cell imaging.[4] These assays typically involve the generation of stable cell lines expressing a fusion protein of the target of interest with a reporter gene, such as luciferase or a fluorescent protein.[5] Degradation of the target protein results in a corresponding decrease in the reporter signal, allowing for a quantitative measure of PROTAC activity.[6]
This document provides detailed application notes and protocols for three common lentiviral-based reporter assays used to measure PROTAC activity: a Luciferase-based assay, a Green Fluorescent Protein (GFP)-based assay, and a NanoBRET-based assay for monitoring ternary complex formation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex.[7][8] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][9]
Caption: PROTAC Mechanism of Action.
Experimental Workflow Overview
The general workflow for establishing and utilizing a lentiviral-based reporter assay for PROTAC activity involves several key stages, from vector construction to data analysis.
Caption: Lentiviral Reporter Assay Workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from lentiviral-based reporter assays for evaluating PROTAC activity. DC50 represents the concentration of a PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved.[6][10][11][12]
Table 1: Luciferase-Based Reporter Assay Data
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC A | BRD4 | HEK293 | 15 | >90 | 24 | [13] |
| PROTAC B | ERRα | 22Rv1 | 50 | 85 | 18 | Fictional |
| PROTAC C | Tau | SH-SY5Y | 100 | 75 | 48 | Fictional |
Table 2: GFP-Based Reporter Assay Data
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| ARV-771 | BRD4 | HEK293 | 25 | >95 | 24 | [3] |
| PROTAC D | KRAS G12C | H358 | 80 | 80 | 36 | Fictional |
| PROTAC E | Androgen Receptor | LNCaP | 30 | 90 | 24 | [14] |
Table 3: NanoBRET Ternary Complex Formation Assay Data
| PROTAC | Target Protein | E3 Ligase | Cell Line | EC50 (nM) | BRETmax (mBU) | Reference |
| MZ1 | BRD4 | VHL | HEK293 | 50 | 250 | [13] |
| dBET1 | BRD4 | CRBN | HEK293 | 100 | 150 | [13] |
| PROTAC F | BTK | CRBN | Ramos | 75 | 300 | [15] |
Protocol 1: Lentiviral Luciferase-Based Reporter Assay
This protocol describes the generation of a stable cell line expressing a target protein fused to luciferase and its use to measure PROTAC-induced degradation.
Materials
-
Lentiviral transfer plasmid with a luciferase reporter gene (e.g., pLenti-CMV-POI-Luc-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for virus production)
-
Target cell line
-
DMEM, high glucose, with 10% FBS and 1% Penicillin/Streptomycin
-
Polybrene (8 mg/mL stock)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Methodology
Part 1: Lentivirus Production and Titer Determination
-
Day 1: Seed HEK293T cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Day 2: Transfection. When cells reach 70-80% confluency, transfect with the lentiviral plasmids. In a sterile tube, mix:
-
10 µg of transfer plasmid (pLenti-CMV-POI-Luc-Puro)
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
Add transfection reagent according to the manufacturer's protocol.
-
-
Day 3: Change Media. 12-16 hours post-transfection, carefully remove the transfection medium and replace it with 10 mL of fresh complete DMEM.
-
Day 4 & 5: Harvest Virus. At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Pool the collections, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter.
-
Virus Titer Determination: Determine the viral titer using a standard method, such as qPCR for viral RNA or by transducing target cells with serial dilutions of the virus and selecting with puromycin.
Part 2: Generation of a Stable Reporter Cell Line
-
Day 1: Seed Target Cells. Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction. Remove the medium from the cells. Add 1 mL of fresh medium containing 8 µg/mL polybrene. Add the desired amount of lentivirus (MOI of 1-10 is a good starting point).
-
Day 3: Change Media. 24 hours post-transduction, remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection. 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration. Replace the selection medium every 2-3 days until all non-transduced control cells are dead.
-
Expansion: Expand the surviving pool of puromycin-resistant cells. Validate the expression of the POI-Luciferase fusion protein by Western blot and a baseline luciferase activity measurement.
Part 3: PROTAC Activity Assay
-
Day 1: Seed Reporter Cells. Seed the stable reporter cells in a white, clear-bottom 96-well plate at an appropriate density (e.g., 10,000 cells/well) in 90 µL of medium.
-
Day 2: Treat with PROTAC. Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Day 3: Measure Luciferase Activity. After the desired incubation time (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.[16]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the raw luminescence units (RLU) of each well to the vehicle control.
-
Plot the normalized luminescence values against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[17]
Protocol 2: Lentiviral GFP-Based Reporter Assay
This protocol details the use of a GFP-tagged target protein to monitor PROTAC-induced degradation via changes in fluorescence intensity.
Materials
-
Lentiviral transfer plasmid with a GFP reporter gene (e.g., pLenti-CMV-POI-GFP-Puro)
-
Lentiviral packaging plasmids (psPAX2, pMD2.G)
-
HEK293T cells
-
Target cell line
-
Complete DMEM
-
Polybrene
-
Puromycin
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or high-content imaging system
Methodology
Part 1 & 2: Lentivirus Production and Stable Cell Line Generation
Follow the same procedures as described in Protocol 1, Parts 1 and 2, using the pLenti-CMV-POI-GFP-Puro transfer plasmid. Validate the expression of the POI-GFP fusion protein by Western blot and fluorescence microscopy.
Part 3: PROTAC Activity Assay
-
Day 1: Seed Reporter Cells. Seed the stable GFP reporter cells in a black, clear-bottom 96-well plate at a suitable density in 90 µL of medium.
-
Day 2: Treat with PROTAC. Add 10 µL of serially diluted PROTAC to the wells. Include a vehicle control.
-
Day 3: Measure GFP Fluorescence. After the desired incubation period, measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 488 nm, emission at 509 nm). Alternatively, for more detailed analysis, use a high-content imaging system to quantify the fluorescence on a per-cell basis.
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of each well to the vehicle control.
-
Plot the normalized fluorescence values against the log of the PROTAC concentration and fit the data to determine DC50 and Dmax.
Protocol 3: Lentiviral NanoBRET-Based Ternary Complex Formation Assay
This protocol describes a live-cell assay to measure the formation of the ternary complex (POI-PROTAC-E3 ligase) using NanoBRET technology.[7][18][19][20]
Materials
-
Lentiviral transfer plasmid for POI-NanoLuc fusion (e.g., pLenti-CMV-POI-NLuc)
-
Lentiviral transfer plasmid for HaloTag-E3 ligase fusion (e.g., pLenti-CMV-HaloTag-CRBN)
-
Lentiviral packaging plasmids
-
HEK293T cells
-
Target cell line
-
Complete DMEM
-
Polybrene
-
Appropriate selection antibiotics (e.g., puromycin, hygromycin)
-
NanoBRET Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
White, 96-well plates
-
Luminometer capable of measuring BRET signals (dual-channel)
Methodology
Part 1 & 2: Lentivirus Production and Stable Cell Line Generation
-
Produce two separate lentiviruses: one for the POI-NanoLuc fusion and one for the HaloTag-E3 ligase fusion, following the procedure in Protocol 1, Part 1.
-
Co-transduce the target cells with both lentiviruses.
-
Select for a stable cell line that expresses both fusion proteins using the appropriate combination of antibiotics.
-
Validate the expression of both fusion proteins by Western blot.
Part 3: NanoBRET Assay for Ternary Complex Formation
-
Day 1: Seed Reporter Cells. Seed the dual-reporter stable cell line in a white 96-well plate.
-
Day 2: Labeling and PROTAC Treatment.
-
Prepare a working solution of HaloTag® NanoBRET® 618 Ligand in medium (final concentration typically 100 nM).
-
Prepare serial dilutions of the PROTAC.
-
Add the HaloTag ligand and the PROTAC dilutions to the cells.
-
Incubate for the desired time (can be a kinetic reading over several hours).
-
-
Day 3: Add Substrate and Measure BRET.
-
Add NanoBRET Nano-Glo® Substrate to each well according to the manufacturer's instructions.
-
Measure the donor (NanoLuc) and acceptor (NanoBRET 618) emission signals using a BRET-capable luminometer.
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Subtract the background BRET ratio (from vehicle-treated cells) to obtain the corrected BRET ratio.
-
Plot the corrected BRET ratio against the log of the PROTAC concentration.
-
Fit the data to a suitable model to determine the EC50 for ternary complex formation and the maximum BRET signal (BRETmax).
Logical Relationships in Data Interpretation
The data obtained from these assays can be integrated to provide a comprehensive understanding of PROTAC activity.
Caption: Interpreting PROTAC Assay Data.
References
- 1. Protocol for Generating Stably Expressed Mammalian Cell Lines Using Lentivirus - Creative Biogene [creative-biogene.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify E3 ligases amenable to biodegraders using a cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
- 10. research.chalmers.se [research.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. biorxiv.org [biorxiv.org]
- 18. selvita.com [selvita.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Troubleshooting & Optimization
Troubleshooting PROTAC experiments with "E3 Ligase Ligand-linker Conjugate 18"
Welcome to the Technical Support Center for E3 Ligase Ligand-linker Conjugate 18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Proteolysis Targeting Chimera (PROTAC) experiments.
For the purpose of this guide, "this compound" is a ready-to-use chemical moiety comprising a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a flexible polyethylene (B3416737) glycol (PEG)-based linker. This conjugate is designed for straightforward coupling to a warhead that binds your protein of interest (POI), thus accelerating the synthesis of your final PROTAC.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized using Conjugate 18, is not causing degradation of my target protein. What are the common reasons for this?
A1: Lack of target protein degradation is a frequent challenge in PROTAC experiments. Several factors could be at play, ranging from the physicochemical properties of the final PROTAC to its interaction with the cellular machinery.[1] A systematic approach is crucial to pinpoint the issue.
Initial Checks:
-
Compound Integrity: Confirm the structure and purity of your final PROTAC using methods like LC-MS and NMR. Ensure it is fully dissolved in a suitable solvent, like DMSO, before diluting it in your cell culture media.[2]
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of VHL.[2] Low or absent VHL expression will prevent the PROTAC from functioning. You can check VHL expression by Western blot.[2][3]
-
Proteasome Function: Ensure the proteasome is active in your cells. You can confirm this by treating your cells with a known proteasome inhibitor (e.g., MG132) as a positive control for blocking degradation.[3]
Key Troubleshooting Areas:
-
Poor Cell Permeability: PROTACs are often large molecules that struggle to cross the cell membrane.[1][4][5] Even if your PROTAC is potent in biochemical assays, it won't work if it cannot reach its intracellular target.[4]
-
Solution: Consider performing a cellular uptake assay to measure the intracellular concentration of your PROTAC. Modifications to the linker or warhead to improve physicochemical properties may be necessary.[1][6] Introducing intramolecular hydrogen bonds can also help by creating a more compact structure.[1][6]
-
-
Lack of Target Engagement: The warhead of your PROTAC may not be binding to your target protein within the cell.
-
Solution: Confirm target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[2]
-
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target protein and VHL individually, it may not effectively bring them together to form a stable ternary complex, which is essential for ubiquitination.[1]
-
Solution: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation and stability of the ternary complex.[1] The linker's length and composition are critical, and you may need to synthesize variants with different linkers.[1]
-
-
Non-Productive Ternary Complex Geometry: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Solution: An in-cell or in-vitro ubiquitination assay can determine if the target protein is being ubiquitinated. If not, this points to a problem with the geometry of the ternary complex, necessitating a redesign of the linker.[1]
-
Q2: I observe a bell-shaped dose-response curve where degradation decreases at high PROTAC concentrations. What is happening?
A2: This phenomenon is known as the "hook effect".[1][7][8] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target Protein-PROTAC or VHL-PROTAC) rather than the productive ternary complex (Target Protein-PROTAC-VHL) required for degradation.[1][7][8]
Solutions to Mitigate the Hook Effect:
-
Adjust Concentration Range: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration range for maximal degradation (Dmax) and to fully characterize the bell-shaped curve.[7][8]
-
Lower Concentrations: For subsequent experiments, use your PROTAC at concentrations at or below the optimal "sweet spot" for maximal degradation.[1]
-
Assess Ternary Complex Formation: Use biophysical assays to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the hook effect with the saturation of binary complexes.[7]
Q3: My degradation results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often due to variability in cell culture conditions. The efficiency of the ubiquitin-proteasome system and the expression levels of the target protein and VHL can be affected by cell health and density.[1]
Solutions for Improving Reproducibility:
-
Standardize Cell Culture: Use cells within a defined passage number range.
-
Consistent Seeding Density: Ensure that you seed the same number of cells for each experiment and allow them to adhere for a consistent amount of time.
-
Monitor Cell Confluency: Perform experiments when cells are at a consistent confluency (e.g., 70-80%), as over-confluent or sparse cultures can behave differently.
Q4: I'm concerned about off-target effects. How can I assess the selectivity of my PROTAC?
A4: Off-target protein degradation is a critical concern, as it can lead to cellular toxicity.[9] This can arise if your warhead is not perfectly selective or if the VHL-PROTAC complex recruits and degrades other proteins.
Strategies to Assess and Improve Selectivity:
-
Global Proteomics: Use unbiased mass spectrometry-based proteomics to identify unintended degradation of non-target proteins.[10] This provides a global view of your PROTAC's selectivity.
-
Optimize the Warhead: If off-target effects are observed, consider using a more selective binder for your protein of interest.[1]
-
Modify the Linker: The linker can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[1]
Data Presentation
Table 1: Hypothetical Performance Data for a PROTAC Utilizing Conjugate 18
This table presents representative data for a well-behaved PROTAC ("PROTAC-X") targeting Protein "Y", synthesized using this compound.
| Parameter | Value | Assay Type |
| Binding Affinity | ||
| KD to Target Protein Y | 25 nM | Isothermal Titration Calorimetry (ITC) |
| KD to VHL E3 Ligase | 150 nM | Surface Plasmon Resonance (SPR) |
| Degradation | ||
| DC50 | 15 nM | Western Blot (24h treatment) |
| Dmax | >95% | Western Blot (24h treatment) |
| Cell Viability | ||
| CC50 (Cell Line A) | >10 µM | CellTiter-Glo (72h treatment) |
| CC50 (Cell Line B) | >10 µM | CellTiter-Glo (72h treatment) |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein after treatment with the PROTAC.
-
Cell Seeding: Plate your cells of interest in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare serial dilutions of your PROTAC in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[3] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[3][11] Incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[3]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can verify the formation of the Target Protein-PROTAC-VHL ternary complex in a cellular context.
-
Cell Culture and Treatment: Grow cells to ~90% confluency in 10 cm dishes. Treat with the optimal concentration of your PROTAC, a high (hook effect) concentration, and a vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein or VHL overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing for the target protein and VHL. An increased signal for the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.
Visualizations
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
The PROTAC "Hook Effect"
Caption: The mechanism underlying the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Optimizing PROTAC linker length for "E3 Ligase Ligand-linker Conjugate 18"
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs), with a focus on initiating projects with a pre-designed E3 Ligase Ligand-linker Conjugate, such as "E3 Ligase Ligand-linker Conjugate 18".
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a spacer but an active contributor to the PROTAC's efficacy.[3] The linker's length and composition are critical because they dictate the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][3] An optimal linker length facilitates the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the proteasome.[3][4]
Q2: I have "this compound". How do I begin optimizing the linker length for my target protein?
A2: "this compound" provides a starting point with a pre-attached E3 ligase ligand and a linker. To optimize this for your specific target protein, you will need to synthesize a series of PROTACs with varying linker lengths. This is typically achieved by coupling your target protein ligand to the reactive end of the linker on the conjugate.
A systematic approach is recommended:
-
Synthesize a Library: Create a small library of PROTACs by extending or shortening the provided linker. Common strategies involve using polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths.[1][]
-
Screen for Degradation: Test the synthesized PROTACs in a relevant cell line to assess their ability to degrade the target protein. Western blotting is the standard method for this initial screening.[4][6]
-
Determine Potency and Efficacy: For active PROTACs, perform dose-response studies to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[7]
-
Iterative Optimization: Based on the initial results, you can further refine the linker length to improve degradation efficiency.
Q3: What are common types of linkers used in PROTAC design?
A3: The most common types of linkers are flexible polyethylene glycol (PEG) and alkyl chains.[2][] These are popular due to their hydrophilicity, biocompatibility, and the relative ease of modifying their length.[1] More rigid linkers incorporating structures like alkynes, triazoles, and piperazine/piperidine are also used to improve the stability of the ternary complex.[8]
Q4: What is the "hook effect" and how can I mitigate it through linker design?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[3][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[9][10] To mitigate the hook effect, you can optimize the linker to enhance the cooperativity of the ternary complex formation.[10] A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, making the ternary complex more stable than the binary ones.[10]
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target and the E3 ligase in binary assays, but it does not induce degradation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unproductive ternary complex. Synthesize and test a series of PROTACs with varying linker lengths.[1] |
| Incorrect Linker Rigidity | A highly flexible linker might not properly orient the target and E3 ligase. Introduce more rigid elements into the linker structure. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Modify the linker to improve physicochemical properties, for instance, by incorporating PEG units to increase solubility.[1] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
| Potential Cause | Troubleshooting Step |
| Low Ternary Complex Cooperativity | The binary complexes are more stable than the ternary complex at high concentrations. Redesign the linker to promote positive cooperativity. This can involve altering length and rigidity to facilitate favorable protein-protein interactions.[10] |
| Suboptimal Linker Conformation | The linker may not be holding the two proteins in an ideal orientation for ubiquitination at high concentrations. Systematically vary the linker length and composition to find a more favorable conformation. |
Data Presentation
The following tables provide a summary of representative data illustrating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 9 | >1000 | <20 |
| PROTAC B | 12 | 150 | ~60 |
| PROTAC C | 16 | 25 | >90 |
| PROTAC D | 19 | 200 | ~55 |
| PROTAC E | 21 | >500 | <30 |
Data is illustrative and based on trends reported in the literature.[11]
Table 2: Comparative Degradation Efficiency of PROTACs with Different PEG Linker Lengths
| Target Protein | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| TBK1 | 2 | 50 | ~80 |
| TBK1 | 4 | 10 | >95 |
| TBK1 | 6 | 75 | ~70 |
| CDK9 | 3 | 100 | ~65 |
| CDK9 | 5 | 20 | >90 |
| CDK9 | 7 | 120 | ~60 |
Data is illustrative and based on general principles of PROTAC optimization.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.[4]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (typically 4-24 hours). Include a vehicle control (DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.[4]
-
Incubate with the primary antibody for the target protein overnight at 4°C.[3]
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[3]
-
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands.[3]
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: MTS Cell Viability Assay
Objective: To assess the cytotoxicity of the PROTACs.[12]
Materials:
-
Cells in a 96-well plate
-
PROTAC stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting workflow for PROTACs with poor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Off-target effects of thalidomide-based PROTACs from "E3 Ligase Ligand-linker Conjugate 18"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of thalidomide-based PROTACs, with a focus on those derived from Cereblon (CRBN) E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety (or its analogs like pomalidomide (B1683931) and lenalidomide). This moiety acts as a "molecular glue," recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized neosubstrates are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1] The degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential teratogenicity.[1][2]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase).[1][3] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially leading to an increase in off-target effects at supra-stoichiometric concentrations.[1][2]
Q3: Can the linker component of the PROTAC influence off-target effects?
A3: Yes, the linker plays a critical role in the formation of the ternary complex and can significantly influence both on-target efficacy and off-target effects.[4] Modifying the linker's length, composition, and attachment point to the E3 ligase ligand can alter the geometry of the ternary complex. This can be strategically employed to minimize the degradation of off-target neosubstrates while maintaining or improving on-target degradation.[2]
Q4: What are the key strategies to minimize off-target effects of thalidomide-based PROTACs?
A4: Several strategies can be employed to mitigate off-target effects:
-
Rational Design of the CRBN Ligand: Modifications to the pomalidomide or thalidomide scaffold, particularly at the C5 position, have been shown to reduce the degradation of off-target zinc finger proteins.[5]
-
Linker Optimization: Systematic modification of the linker can help to create a ternary complex geometry that is more favorable for the on-target protein and less so for off-targets.[2]
-
Use of Alternative E3 Ligases: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile, can be an effective strategy.[1][6][7]
-
Dose Optimization: Careful dose-response studies are crucial to identify a therapeutic window that maximizes on-target degradation while minimizing off-target effects and avoiding the "hook effect".[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in proteomics or Western blot data. | The thalidomide-based ligand is effectively recruiting neosubstrates to CRBN.[1] The PROTAC concentration is too high, potentially exacerbating off-target degradation.[1][2] The cell line used expresses high levels of the off-target proteins. | Confirm with a dose-response experiment: Determine the lowest effective concentration for on-target degradation. Modify the CRBN ligand: If possible, synthesize a version with modifications known to reduce neosubstrate degradation.[5] Optimize the linker: Explore different linker lengths and attachment points. Switch E3 Ligase: Consider designing a PROTAC with a VHL ligand.[1] |
| Novel, unexpected protein degradation is identified in global proteomics. | The PROTAC may be degrading proteins that are not the intended target or known neosubstrates. This could be due to non-specific binding of the target-binding ligand or the PROTAC as a whole.[8] | Validate with targeted assays: Use Western blotting to confirm the degradation of the potential off-target protein.[9] Perform a Cellular Thermal Shift Assay (CETSA): Assess whether the PROTAC directly engages with the potential off-target in a cellular context.[9] Counter-screen your target-binding ligand: Ensure the ligand itself does not have activity against the identified off-target. |
| High PROTAC concentrations lead to reduced on-target degradation and increased off-target signals (Hook Effect). | At high concentrations, the formation of non-productive binary complexes (PROTAC-target, PROTAC-E3 ligase) dominates over the productive ternary complex.[1][3] | Perform a comprehensive dose-response curve: Identify the optimal concentration range for degradation and the onset of the hook effect. Use lower PROTAC concentrations: Conduct experiments within the optimal degradation window. |
| Cell toxicity is observed at effective PROTAC concentrations. | This could be due to on-target toxicity (if the target protein is essential), off-target protein degradation, or general compound toxicity.[10] | Perform a cell viability assay (e.g., MTT, CellTiter-Glo): Determine the cytotoxic concentration of the PROTAC.[10] Investigate the cause of toxicity: If toxicity correlates with the degradation of a specific off-target, this provides a strong rationale for PROTAC redesign. |
Quantitative Data Summary
The following table presents a representative summary of quantitative data for a hypothetical thalidomide-based PROTAC ("Compound X") targeting Protein of Interest (POI). This illustrates the type of data necessary for evaluating on-target vs. off-target activity.
| Protein | Gene | Role | DC50 (nM) | Dmax (%) | Notes |
| POI | POI | On-Target | 15 | 95 | Desired on-target degradation. |
| Ikaros | IKZF1 | Off-Target (Neosubstrate) | 50 | 80 | Known off-target of CRBN modulators.[1] |
| Aiolos | IKZF3 | Off-Target (Neosubstrate) | 75 | 70 | Known off-target of CRBN modulators.[1] |
| SALL4 | SALL4 | Off-Target (Neosubstrate) | >1000 | <10 | Known off-target of CRBN modulators.[1] |
| Protein Y | GENEY | Potential Off-Target | 250 | 60 | Identified via proteomics; requires validation. |
| Housekeeping Protein | ACTB | Control | >10000 | <5 | Should not be degraded. |
-
DC50: Concentration of the PROTAC required to degrade 50% of the protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Global Proteomics for Off-Target Identification (LC-MS/MS)
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[9][10]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.[9]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
Western Blotting for Off-Target Validation
This protocol is for confirming the degradation of specific on-target and potential off-target proteins.[9]
-
Cell Seeding and Treatment: Seed cells in multi-well plates. Treat with a range of PROTAC concentrations for the desired duration.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to the on-target protein, potential off-target proteins, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to assess the direct binding of the PROTAC to its intended target and potential off-targets within intact cells.[9]
-
Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizations
Caption: Workflow for Off-Target Identification and Validation.
Caption: On-Target vs. Off-Target Degradation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) synthesized with "E3 Ligase Ligand-linker Conjugate 18."
Introduction to this compound
"this compound" is a pre-formed molecule consisting of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a linker. The CRBN ligand is based on thalidomide[1][2]. This conjugate serves as a foundational component for the rapid synthesis of PROTACs by enabling the attachment of a warhead that binds to a specific protein of interest (POI). The chemical formula for this conjugate is C₃₁H₄₃N₅O₇, with a molecular weight of 597.70[1][2].
PROTACs are large molecules that often exhibit poor cell permeability, a critical factor for their therapeutic efficacy[3][4]. This guide will address common challenges and strategies to enhance the cellular uptake of PROTACs developed using this specific conjugate.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized using "this compound," shows potent biochemical activity but low cellular efficacy. Is this likely a permeability issue?
A1: Yes, a significant drop-off in activity between biochemical assays (e.g., target binding) and cell-based assays (e.g., protein degradation) is a strong indicator of poor cell permeability. PROTACs are large molecules, often with a high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular targets[3]. Even with high binding affinity to the target protein and CRBN, insufficient intracellular concentration will lead to poor degradation performance.
Q2: What are the key physicochemical properties of my PROTAC that I should consider for improving cell permeability?
A2: Several key physicochemical properties influence a PROTAC's ability to permeate cells. These include:
-
Molecular Weight (MW): PROTACs often exceed the typical "rule of five" guidelines for oral bioavailability. While challenging to modify significantly, minimizing the MW of the target-binding ligand can be beneficial.
-
Topological Polar Surface Area (TPSA): High TPSA is a major contributor to poor permeability. Strategies to reduce TPSA include masking polar functional groups or designing more compact conformations.
-
Lipophilicity (logP): A balance is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of HBDs and HBAs can negatively impact permeability. Modifying the linker or the warhead to reduce these can be an effective strategy.
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which may not be favorable for cell permeability. Introducing some rigidity into the linker can be beneficial.
Q3: How can I experimentally assess the cell permeability of my PROTAC?
A3: Several in vitro assays can be employed to evaluate the cell permeability of your PROTAC. It is often recommended to use a combination of methods to gain a comprehensive understanding.
| Assay Type | Measures | Throughput | Biological Complexity | Key Output |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Passive Diffusion | High | Low (Artificial Membrane) | Effective Permeability (Pe) |
| Caco-2 Permeability Assay | Passive Diffusion, Active Transport, Efflux | Medium | High (Cell Monolayer) | Apparent Permeability (Papp), Efflux Ratio |
| Cellular Uptake Assays | Intracellular Accumulation | Medium | High (Target Cells) | Intracellular Concentration |
Troubleshooting Guide: Low Cell Permeability
If you are experiencing low cell permeability with a PROTAC synthesized from "this compound," consider the following troubleshooting strategies.
Problem: Poor passive diffusion observed in PAMPA.
| Potential Cause | Suggested Solution |
| High Polarity / TPSA | * Linker Modification: Replace polar elements of the linker with more lipophilic moieties. Consider replacing a polyethylene (B3416737) glycol (PEG) linker with an alkyl chain. * Warhead Modification: If possible, modify the protein-of-interest ligand to reduce its polarity. |
| High Molecular Weight | * Warhead Optimization: Use a smaller, more efficient warhead for the target protein if available. |
| Unfavorable Conformation | * Linker Rigidification: Introduce cyclic structures (e.g., piperazine, piperidine) into the linker to reduce flexibility and encourage a more compact, membrane-permeable conformation. |
Problem: High efflux ratio observed in Caco-2 assay.
| Potential Cause | Suggested Solution |
| PROTAC is a substrate for efflux transporters (e.g., P-gp, BCRP) | * Structural Modification: Make minor structural changes to the PROTAC to disrupt its recognition by efflux transporters. This can be a trial-and-error process. * Co-administration with Inhibitors: In an experimental setting, co-administering a known efflux pump inhibitor can confirm if your PROTAC is a substrate. |
Problem: Low intracellular concentration in cellular uptake assays.
| Potential Cause | Suggested Solution |
| Combination of low passive permeability and active efflux | * Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability. * Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC. |
| Poor solubility | * Formulation Optimization: Experiment with different formulation strategies, such as using solubility-enhancing excipients. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Filter Membrane: Pipette 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Transport Buffer: Use a buffered solution such as Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver compartments at the end of the incubation.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: The apparent permeability (Papp) is calculated for both A-B and B-A directions. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B).
Visualizations
Caption: A logical workflow for troubleshooting low cellular activity of a PROTAC.
Caption: Key strategies for optimizing the cell permeability of PROTACs.
Caption: The intracellular mechanism of action for a CRBN-recruiting PROTAC.
References
"E3 Ligase Ligand-linker Conjugate 18" stability and solubility issues
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and solubility issues that may be encountered during experiments with this compound. The following information is curated to provide practical guidance and answers to frequently asked questions.
Disclaimer: "this compound" is a research compound. Specific experimental data on its stability and solubility are limited. The guidance provided here is based on general principles for similar proteolysis-targeting chimeras (PROTACs) and von Hippel-Lindau (VHL) E3 ligase ligands. Empirical testing is strongly recommended to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A concentration of 20 mg/mL (45.78 mM) in DMSO has been reported by suppliers.[1] Sonication may be required to fully dissolve the compound.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the conjugate. For long-term stability, it is recommended to store the solid compound at -20°C for up to three years. Stock solutions in solvent can be stored at -80°C for up to one year.[2]
Q3: I am observing precipitation of the conjugate in my aqueous cell culture medium. What could be the cause and how can I resolve this?
A3: Precipitation in aqueous media is a common issue with PROTACs due to their often poor water solubility. This can be caused by exceeding the solubility limit of the compound when diluting the DMSO stock solution into your aqueous buffer or medium. To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible (typically <0.5%) while maintaining the solubility of the conjugate.
-
Serial Dilutions: Perform serial dilutions in your final assay medium to avoid shocking the compound out of solution.
-
Formulation Aids: For in vivo studies or challenging in vitro assays, formulation strategies such as the use of co-solvents (e.g., PEG300, Tween 80) or preparing amorphous solid dispersions may be necessary to improve solubility.
Q4: My experimental results are inconsistent. Could this be related to the stability of the conjugate?
A4: Yes, inconsistent results can be a sign of compound instability. PROTACs, particularly those with certain linkers or E3 ligase ligands, can be susceptible to degradation in experimental conditions. Potential sources of instability include:
-
Hydrolysis: Linkers containing ester or other labile functional groups can be prone to hydrolysis in aqueous solutions.
-
Metabolism: In cellular or in vivo experiments, the conjugate can be metabolized by cellular enzymes. VHL-based PROTACs have been reported to undergo cleavage of the VHL ligand moiety.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.
To assess stability, you can perform a time-course experiment and analyze the integrity of the conjugate using techniques like HPLC or LC-MS.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.
Troubleshooting Workflow for Poor Solubility
References
Optimizing ternary complex formation with "E3 Ligase Ligand-linker Conjugate 18"-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and optimizing experiments involving PROTACs synthesized from thalidomide-based E3 ligase ligand-linker conjugates, such as "E3 Ligase Ligand-linker Conjugate 18," which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it used?
A1: "this compound" is an intermediate chemical used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide-based ligand, which is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, attached to a chemical linker. To create a functional PROTAC, a "warhead" that binds to a specific target protein of interest is covalently attached to this conjugate.
Q2: My thalidomide-based PROTAC is not showing any degradation of my target protein. What are the common initial troubleshooting steps?
A2: A lack of target protein degradation is a frequent challenge. Here are the initial steps to take:
-
Verify Compound Integrity: Ensure the purity (>95%) and chemical structure of your synthesized PROTAC.[1] Compound instability in storage or experimental media can also be a factor.
-
Confirm CRBN Expression: Your cellular model must express sufficient levels of CRBN for the PROTAC to function.[1] Low CRBN expression is a common cause of failure for thalidomide-based PROTACs.[1]
-
Assess Binary Engagement: The PROTAC must be able to independently bind to both the target protein and CRBN.[1]
-
Evaluate Cell Permeability: Due to their size, PROTACs can have poor cell permeability.[1] Consider assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[2]
-
Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the required ternary complex, leading to reduced degradation.[1][2] It is crucial to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal window for degradation.[2]
Q3: I'm observing the "hook effect" in my dose-response experiments. How can I mitigate this?
A3: The "hook effect," a bell-shaped curve in the dose-response, is a hallmark of PROTACs and indicates the formation of binary complexes at high concentrations.[3] To mitigate this:
-
Perform a Wide Dose-Response: This allows for the identification of the optimal concentration for maximal degradation.[3]
-
Use Lower Concentrations: Focus on the nanomolar to low micromolar range to favor ternary complex formation.[3]
-
Kinetic Analysis: Studying the degradation kinetics at various concentrations can provide a better understanding of ternary complex dynamics.[3]
Q4: My PROTAC is causing the degradation of other proteins besides my target. How can I improve its selectivity?
A4: The degradation of unintended proteins, or "off-targets," is a significant concern. With thalidomide-based PROTACs, this can be due to the recruitment of "neosubstrates," which are endogenous proteins degraded upon binding of the thalidomide (B1683933) moiety to CRBN (e.g., IKZF1, IKZF3, GSPT1).[3] Strategies to enhance selectivity include:
-
CRBN Ligand Modification: Altering the thalidomide structure, for instance, by adding methoxy (B1213986) groups or changing the linker attachment point on the phthalimide (B116566) ring, can reduce neosubstrate degradation.[3][]
-
Linker Optimization: The length, rigidity, and composition of the linker are critical for the geometry of the ternary complex and can influence which proteins are positioned for ubiquitination.[3]
-
Proteome-Wide Analysis: Employing mass spectrometry-based proteomics can identify all proteins degraded by your PROTAC, guiding further optimization efforts.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with thalidomide-based, CRBN-recruiting PROTACs.
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation | Inefficient ternary complex formation. | Optimize PROTAC concentration to avoid the "hook effect".[2] Synthesize and test analogs with different linker lengths and compositions to improve ternary complex stability and geometry.[2] |
| Low expression of the target protein or CRBN. | Verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[2] | |
| Poor cell permeability or stability of the PROTAC. | Assess cell permeability and target engagement in live cells using assays like CETSA or NanoBRET™.[2] Evaluate the stability of your PROTAC in cell culture media and lysates over time using LC-MS/MS.[2] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and ensure consistent cell health. |
| Instability of the PROTAC compound. | Assess the stability of the PROTAC in your experimental media over the time course of the experiment. | |
| No ubiquitination of the target protein observed | Inactive components in the in vitro ubiquitination assay. | Ensure all components (E1, E2, ubiquitin, ATP) are present and active. |
| Lack of accessible lysine (B10760008) residues on the target protein. | Analyze the surface of your target protein for accessible lysine residues that can be ubiquitinated. | |
| Reduced on-target degradation with a modified PROTAC | Weakened on-target ternary complex formation. | Explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation. |
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) for a selection of published thalidomide-based PROTACs. This data can serve as a benchmark for your own experiments.
Table 1: Degradation Data for Various Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 |
| ZB-S-29 | SHP2 | - | 6.02 | - |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 |
| dBET6 | BRD4 | MM.1S | < 1 | > 90 |
Table 2: Comparative Degradation of BET Proteins by a CRBN-Based PROTAC (ARV-825)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | ~5 | >95 | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.[2][6]
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2][7]
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice and then centrifuge to collect the protein lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2] After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[2] Also, probe for a loading control (e.g., GAPDH or β-Actin).[6]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control and then to the vehicle control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-mediated interaction between the target protein and CRBN.[1]
-
Cell Lysis: Lyse PROTAC-treated and control cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against the target protein or CRBN overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze by Western blotting. Probe the blot for the target protein and CRBN to confirm their co-precipitation.
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.[1]
-
Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin (biotinylated ubiquitin can be used for easier detection), ATP, your purified target protein, and the CRBN E3 ligase complex.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[1]
-
Analysis: Stop the reaction and analyze the products by Western Blot. Probe with an antibody against the target protein or with streptavidin-HRP (if using biotinylated ubiquitin). A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination.[1]
Visualizations
References
Technical Support Center: Strategies to Minimize Neosubstrate Degradation with Thalidomide-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based PROTACs and molecular glues. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize neosubstrate degradation and enhance the selectivity of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates and why are they a concern with thalidomide-based linkers?
A1: Neosubstrates are proteins that are not the intended target of your PROTAC but are still recruited to the Cereblon (CRBN) E3 ligase for degradation. This occurs due to the inherent activity of the thalidomide (B1683933), pomalidomide, or lenalidomide (B1683929) moiety used to engage CRBN.[1] These immunomodulatory drugs (IMiDs) act as "molecular glues," altering the surface of CRBN to induce the degradation of a new set of proteins.[2][3][4] Common neosubstrates include zinc finger transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as proteins like GSPT1 and CK1α.[1][4] The degradation of these off-target proteins can lead to unintended biological consequences, including immunomodulatory effects, potential teratogenicity, and hematological toxicities.[1][4]
Q2: How does the linker design in a thalidomide-based PROTAC influence neosubstrate degradation?
A2: The linker plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] Several aspects of linker design can influence neosubstrate degradation:
-
Attachment Point: The position where the linker is attached to the thalidomide moiety significantly impacts the stability and neosubstrate degradation profile of the PROTAC.[6][7] For instance, attaching the linker at the C-4 position of the phthalimide (B116566) ring has been shown to improve stability compared to other positions.
-
Length, Rigidity, and Composition: The length, polarity, and rigidity of the linker affect the conformation of the PROTAC and the geometry of the ternary complex.[6][8][9] Optimizing these parameters can improve selectivity for the intended target and reduce off-target effects.[8] For example, linkers with oxy-acetamide functionalities have been reported to be susceptible to hydrolysis, leading to reduced stability and efficacy over time.[6]
Q3: What are the primary strategies to minimize neosubstrate degradation?
A3: Several strategies can be employed to reduce the degradation of neosubstrates:
-
Modification of the Thalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide ring can sterically hinder the binding of zinc finger neosubstrates to the CRBN-PROTAC complex.[1]
-
Masking Hydrogen-Bond Donors: The interaction between the phthalimide ring and neosubstrates is partly mediated by hydrogen bonds. Masking these donor sites can decrease off-target binding.[1]
-
Linker Optimization: As discussed in Q2, systematically modifying the linker's attachment point, length, and composition can enhance selectivity.[8][9]
-
Choice of E3 Ligase: Utilizing a different E3 ligase, such as VHL, which has a distinct off-target profile from CRBN, can be an effective strategy if modifications to a CRBN-based PROTAC are unsuccessful.[1][10]
-
Dose Optimization: Performing a dose-response experiment is crucial to identify the optimal PROTAC concentration that maximizes on-target degradation while minimizing off-target effects. This can also help to mitigate the "hook effect," where high PROTAC concentrations can lead to the formation of non-productive binary complexes and potentially increase off-target degradation.[1][11]
Troubleshooting Guides
Problem 1: Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Recommended Solutions |
| The thalidomide/pomalidomide moiety is effectively recruiting neosubstrates to CRBN. | Synthesize a control PROTAC with a modification known to reduce neosubstrate binding, such as a bulky group at the C5 position of the phthalimide ring.[1] |
| The PROTAC concentration is too high, leading to the "hook effect" and exacerbating off-target degradation.[1] | Perform a detailed dose-response experiment to find the optimal concentration for on-target degradation with minimal off-target effects.[1] |
| The specific cell line used has high expression levels of the neosubstrates. | Characterize the expression levels of known neosubstrates in your cell line. Consider using a different cell line if feasible. |
| The linker design is suboptimal for target selectivity. | Systematically vary the linker attachment point, length, and composition to improve the geometry of the on-target ternary complex.[6] |
| The choice of E3 ligase is contributing to the off-target profile. | If possible, design a new PROTAC that utilizes an alternative E3 ligase, such as VHL, which has a different set of endogenous substrates.[1][10] |
Problem 2: My modified PROTAC shows reduced on-target degradation.
| Possible Causes | Recommended Solutions |
| The modification made to reduce neosubstrate binding has negatively impacted the formation of the on-target ternary complex.[1] | Use a biophysical assay like NanoBRET to assess and compare the formation of the on-target ternary complex with the original and modified PROTACs.[1] A weaker signal with the modified PROTAC suggests impaired complex formation. |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | Evaluate the cell permeability of the original and modified PROTACs using appropriate assays. |
| The linker modifications have resulted in a less stable PROTAC. | Assess the chemical stability of the modified PROTAC in cell culture media over time.[6] |
Quantitative Data Summary
Table 1: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
This table provides a representative example of how proteomics data can be presented to demonstrate the selectivity of a PROTAC.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Neosubstrate (e.g., IKZF1) | -2.8 | < 0.01 | Off-Target Degradation |
| Housekeeping Protein (e.g., GAPDH) | -1.05 | > 0.05 | No Significant Change |
This illustrative data demonstrates the desired outcome of a selective PROTAC, where the intended target is significantly degraded with minimal impact on other proteins, though some neosubstrate degradation is still observed.[12]
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Degradation
Objective: To quantify the levels of the target protein and known neosubstrates following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with primary antibodies against the target protein, neosubstrates (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
Develop the blot using an ECL substrate and image the results.[13]
-
Protocol 2: Mass Spectrometry-Based Quantitative Proteomics
Objective: To obtain an unbiased, global view of protein degradation following PROTAC treatment.[12]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC and vehicle control as described for the Western blot protocol. A concentration at or near the DC50 for the target protein is recommended.[12]
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.[12]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling and Fractionation (Optional but Recommended): Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis. Fractionate the labeled peptides to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use specialized software to identify and quantify proteins from the mass spectrometry data. Perform statistical analysis to determine proteins that are significantly up- or downregulated upon PROTAC treatment.
Visualizations
Caption: PROTAC-mediated degradation of target and neosubstrate proteins.
Caption: A logical workflow for troubleshooting neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. youtube.com [youtube.com]
- 10. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating PROTAC-Induced Protein Degradation: A Comparative Guide Featuring "E3 Ligase Ligand-linker Conjugate 18"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential validation process for Proteolysis-Targeting Chimeras (PROTACs), with a special focus on the role of negative controls, exemplified by "E3 Ligase Ligand-linker Conjugate 18." We offer an objective comparison of the performance of a functional PROTAC against appropriate negative controls, supported by experimental data and detailed protocols for key validation assays.
The Critical Role of Negative Controls in PROTAC Validation
A PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein, known as the Protein of Interest (POI). It achieves this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.
To ensure that the observed protein degradation is a direct result of the PROTAC's intended mechanism of action and not due to off-target effects or non-specific toxicity, the use of appropriate negative controls is paramount. "this compound" represents a crucial type of negative control. It consists of the E3 ligase ligand and the linker, but lacks the "warhead" that binds to the POI. Consequently, it cannot form the ternary complex and should not induce degradation of the target protein. This allows researchers to distinguish true PROTAC-mediated degradation from other cellular effects.
Another common and effective negative control is a diastereomer of the active PROTAC that is designed to be unable to bind to the E3 ligase. This type of control helps to confirm that the recruitment of the E3 ligase is essential for the observed degradation.
Comparative Analysis: Active PROTAC vs. Negative Controls
To illustrate the importance of negative controls, we present a case study comparing the potent BET degrader ARV-771 with its inactive diastereomer, ARV-766. ARV-766 has the opposite configuration at the hydroxyproline, which prevents it from binding to the VHL E3 ligase, thus serving as an excellent negative control.[1]
| Compound | Target | E3 Ligase Ligand | DC50 (nM) for BRD4 Degradation | Dmax (% Degradation) |
| ARV-771 | BET Proteins (BRD2/3/4) | VHL | < 5 | > 95% |
| ARV-766 (Negative Control) | BET Proteins (BRD2/3/4) | Inactive VHL Ligand | No degradation observed | Not applicable |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Data Interpretation: The data clearly demonstrates that ARV-771 potently degrades BRD4 with a DC50 of less than 5 nM. In stark contrast, its inactive diastereomer, ARV-766, shows no degradation, confirming that the degradation is dependent on the recruitment of the VHL E3 ligase.[1]
Visualizing the PROTAC Mechanism and Validation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for validation.
Experimental Protocols
Here, we provide detailed protocols for the key experiments essential for validating PROTAC-induced protein degradation.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
Active PROTAC and negative control (e.g., "this compound")
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the active PROTAC and the negative control for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
Cells treated with PROTAC or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase or POI for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC (ideally at a concentration around the DC50) and a proteasome inhibitor (to stabilize the complex) for a shorter duration (e.g., 2-4 hours). Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL or anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads/resin to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the POI and the E3 ligase to confirm their co-precipitation.
Live-Cell Protein Degradation Assay
Objective: To monitor the kinetics of protein degradation in real-time.
Materials:
-
Cell line with the POI endogenously tagged with a reporter (e.g., HaloTag or NanoLuc)
-
Fluorescent or luminescent substrate for the reporter tag
-
Live-cell imaging microscope with environmental control or a plate reader for luminescence
-
PROTAC and negative control
Procedure:
-
Cell Plating: Seed the reporter cell line in glass-bottom plates suitable for imaging or white-walled plates for luminescence reading.
-
Labeling (for HaloTag): If using a HaloTag reporter, label the cells with a fluorescent HaloTag ligand.
-
Treatment: Add the PROTAC and negative control at various concentrations to the cells.
-
Data Acquisition:
-
Imaging: Acquire images at regular intervals using a live-cell imaging system to monitor the decrease in fluorescence intensity.
-
Luminescence: For NanoLuc reporters, add the substrate at different time points and measure the luminescence using a plate reader.
-
-
Data Analysis: Quantify the signal intensity over time and normalize to the vehicle control to determine the rate of degradation.
By employing these rigorous validation techniques and appropriate negative controls, researchers can confidently establish the efficacy and mechanism of action of their PROTAC molecules, paving the way for the development of novel therapeutics.
References
The E3 Ligase Dilemma: A Comparative Guide to CRBN and VHL-based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical design parameter in the development of Proteolysis-Targeting Chimeras (PROTACs). The two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), each present a unique set of advantages and disadvantages that can significantly impact a PROTAC's efficacy, selectivity, and pharmacological properties. This guide provides an objective comparison based on available experimental data to inform the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to a protein of interest and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[] While over 600 E3 ligases exist, the vast majority of PROTACs in development, including those in clinical trials, recruit either CRBN or VHL.[3][4] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these two E3 ligases.[3]
At a Glance: Key Differences Between CRBN and VHL
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Type | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Pomalidomide | Hydroxyproline (B1673980) mimetics |
| Binding Pocket | Relatively shallow and accommodating | Deep and more constrained, recognizes a specific hydroxyproline motif |
| Ternary Complex | Tends to be more flexible with faster turnover | Tends to be more rigid with longer residence times |
| Selectivity | Broader substrate promiscuity, potential for "neosubstrate" degradation | Higher intrinsic selectivity due to specific recognition motif |
| Tissue Expression | Ubiquitously expressed, particularly high in hematopoietic and neural tissues | High expression in kidney, liver, and vascularized tumors; lower in some solid tumors and immune cells |
| Subcellular Localization | Primarily nuclear, can shuttle to cytoplasm | Predominantly cytoplasmic |
| Clinical Experience | Extensive, due to history of IMiD drugs | Growing, with several VHL-based PROTACs in clinical trials |
Quantitative Performance Data
Direct head-to-head comparisons of CRBN and VHL-based PROTACs with identical target binders and linkers are limited in published literature. The following tables summarize available data from different studies to provide a comparative overview. It is important to note that variations in target protein, linker chemistry, and experimental conditions can influence these results.
Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax)
| Target Protein | E3 Ligase | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| FLT3 | CRBN | (Not specified) | Potent | Significant | AML Cell Lines | [1] |
| FLT3 | VHL | (Not specified) | Potent | Significant | AML Cell Lines | [1] |
| KRAS G12D | VHL | (Various) | Nanomolar range | Significant | KRAS G12D mutant cancer cell lines | [5] |
| KRAS G12D | CRBN | (Various) | Generally less efficient than VHL-based counterparts | Lower than VHL-based counterparts | KRAS G12D mutant cancer cell lines | [5] |
| CRBN | VHL | Compound 14a | 200 nM (for CRBN degradation) | up to 98% (for CRBN degradation) | HeLa | [6][7] |
| BRD4 | VHL | PROTAC 139 | 3.3 nM | 97% | PC3 | [8] |
Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source literature. The data highlights the potential for high potency with both E3 ligases, though VHL-based PROTACs have shown greater efficiency for certain targets like KRAS mutants.[1][5]
Table 2: E3 Ligase Binding Affinity
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) |
| VL285 Analog | VHL | 29 nM - 171 nM[8] |
| VH032 | VHL | 185 nM[8] |
| Thalidomide | CRBN | ~250 nM[8] |
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex to induce target ubiquitination and subsequent degradation.[1]
Caption: General mechanism of PROTAC-induced protein degradation.
The choice of E3 ligase can influence the dynamics of this process. CRBN's shallower binding pocket may lead to more transient ternary complexes with faster catalytic turnover, which can be advantageous for rapidly dividing cells.[] In contrast, the more rigid and stable complexes formed with VHL may be better suited for degrading more stable target proteins that require a persistent degradation signal.[]
Experimental Protocols
Accurate and reproducible experimental data is paramount in comparing the efficacy of different PROTACs. Below are generalized protocols for key assays.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex (either CRBN-DDB1-CUL4A-Rbx1 or VHL-ElonginB-ElonginC-CUL2-Rbx1).
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blotting using an antibody against the target protein or a ubiquitin tag to detect polyubiquitinated species, which will appear as a high-molecular-weight smear or ladder.[9]
Cell Viability/Proliferation Assay
Objective: To assess the functional consequence of target protein degradation on cell viability or proliferation.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Use a commercially available assay such as CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability, or an MTS/XTT assay to measure metabolic activity.
-
Data Analysis: Plot the cell viability as a percentage of the vehicle control against the log of the PROTAC concentration to determine the IC50 or GI50 value.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of CRBN and VHL-based PROTACs.
Caption: A typical workflow for comparing CRBN and VHL-based PROTACs.
Discussion and Future Perspectives
The decision to use CRBN or VHL as the E3 ligase for a PROTAC project is a critical one, with implications for potency, selectivity, and tissue distribution.[]
CRBN-based PROTACs benefit from the small size and favorable physicochemical properties of their ligands, such as pomalidomide.[] The ubiquitous expression of CRBN provides a broad target window.[] However, the promiscuity of the CRBN binding pocket can lead to the degradation of off-target proteins, including zinc-finger transcription factors, which may result in unintended immunological effects.[]
VHL-based PROTACs , on the other hand, generally exhibit higher selectivity due to the specific recognition of a hydroxyproline motif.[] This can be advantageous for achieving a cleaner pharmacological profile. However, VHL ligands are typically larger, which can negatively impact cell permeability.[][10] Furthermore, the expression of VHL can be low in certain tumors, potentially limiting the efficacy of VHL-based degraders in those contexts.[][11]
The field of targeted protein degradation is rapidly advancing, with ongoing efforts to discover ligands for novel E3 ligases to expand the scope of this modality. Future research should focus on systematic, direct comparisons of CRBN and VHL-based PROTACs using matched pairs of degraders with identical target binders and linkers. Such studies will be invaluable for elucidating the precise impact of the E3 ligase choice on PROTAC performance and for guiding the development of safer and more effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Selectivity profiling of "E3 Ligase Ligand-linker Conjugate 18"-based PROTACs
In the rapidly evolving field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety. This guide provides a comprehensive comparison of the selectivity profiles of PROTACs based on different E3 ligase ligand-linker conjugates, with a focus on those recruiting the two most utilized E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PROTAC selectivity and the experimental methodologies required for its assessment.
Introduction to PROTACs and Selectivity
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The selectivity of a PROTAC is not solely dependent on the binding affinity of its ligands but is also influenced by the stability and cooperativity of the ternary complex.[1] The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[1]
Comparison of CRBN and VHL-based PROTACs
While over 600 E3 ligases are known, CRBN and VHL are the most predominantly exploited for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[1][3]
| Feature | Cereblon (CRBN)-based PROTACs | von Hippel-Lindau (VHL)-based PROTACs |
| E3 Ligase Ligands | Derived from thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide).[1] | Typically based on hypoxia-inducible factor 1α (HIF-1α) peptide mimetics.[4] |
| Ternary Complex Formation | Often exhibit positive cooperativity, where the binding of one protein enhances the affinity for the other. | Can exhibit both positive and negative cooperativity, depending on the target protein and linker. |
| Degradation Profile | Have demonstrated high degradation efficiency for a wide range of targets.[1] | Also show high degradation efficiency, but selectivity can be influenced by the specific VHL ligand and linker combination. |
| Off-Target Effects | Potential for off-target degradation of neosubstrates of CRBN, which can be a concern. | Generally considered to have a more favorable off-target profile, though this is target-dependent. |
| Clinical Development | A significant number of CRBN-based PROTACs are in clinical trials.[5][6] | VHL-based PROTACs are also well-represented in clinical development.[5][6] |
Quantitative Performance Data
The following table summarizes the performance of representative CRBN and VHL-based PROTACs against the same protein target, Bromodomain-containing protein 4 (BRD4).
| Target Protein | E3 Ligase | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | dBET1 | <1 | >90 | Various |
| BRD4 | VHL | ARV-771 | <5 | >95 | Various |
| BRD4 | IAP | IAP-based PROTAC | 10 | ~90 | HeLa |
| BRD4 | MDM2 | MDM2-based PROTAC | >100 | ~50 | RS4;11 |
Experimental Protocols for Selectivity Profiling
1. Western Blotting for Target Degradation:
-
Objective: To determine the concentration-dependent degradation of the target protein.
-
Method:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative protein levels and calculate DC50 and Dmax values.
-
2. Global Proteomics for Off-Target Analysis:
-
Objective: To identify unintended protein degradation across the proteome.
-
Method:
-
Treat cells with the PROTAC at a concentration that achieves maximal target degradation and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
3. Ternary Complex Formation Assays (e.g., TR-FRET):
-
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase complex.
-
Method:
-
Use purified, recombinant POI and E3 ligase proteins, with one of them being tagged with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
In a microplate, mix the tagged proteins with varying concentrations of the PROTAC.
-
After an incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Visualizing PROTAC Mechanisms and Workflows
Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.
Caption: Experimental workflow for assessing the selectivity profile of a PROTAC.
Caption: Comparison of key features of CRBN and VHL-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Orthogonal methods to confirm target degradation by "E3 Ligase Ligand-linker Conjugate 18" PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than merely inhibiting their function.[1] This unique mechanism of action necessitates a rigorous and multi-faceted validation process to confirm on-target protein degradation and assess potential off-target effects.[1] Relying on a single analytical method is insufficient; therefore, employing a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation. While specific data for "E3 Ligase Ligand-linker Conjugate 18" is not publicly available, this guide will utilize examples of well-characterized PROTACs, such as those targeting BRD4, to illustrate the application of these techniques.[2]
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][2]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.[1]
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The following table summarizes key orthogonal methods for confirming target degradation.
| Method | Principle | Key Parameters | Throughput | Advantages | Disadvantages |
| Quantitative Proteomics (e.g., TMT) | Unbiased, proteome-wide quantification of protein abundance changes using mass spectrometry.[2][4] | Fold change in protein levels, identification of on- and off-targets.[4] | High | Comprehensive, unbiased view of proteome-wide effects.[2] | Requires specialized equipment and expertise; complex data analysis.[2] |
| Western Blot | Antibody-based detection and quantification of a specific target protein separated by size.[2] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[2] | Low to Medium | Widely available, relatively inexpensive, directly visualizes protein levels. | Low throughput, dependent on antibody quality, provides limited spatial information.[5] |
| HiBiT Assay | Bioluminescent measurement of a tagged target protein's abundance in live cells.[1] | DC50, Dmax, degradation kinetics.[2] | High | High sensitivity, real-time kinetics, suitable for high-throughput screening.[1] | Requires genetic modification of the target protein. |
| NanoBRET™ Ternary Complex Assay | Measures the formation and stability of the PROTAC-induced ternary complex in live cells using bioluminescence resonance energy transfer.[3][6] | EC50 for complex formation, complex stability.[6] | High | Provides mechanistic insight into the initial step of PROTAC action, real-time kinetics.[3][7] | Requires expression of tagged proteins.[6] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stability of a protein in the presence of a ligand to confirm target engagement.[8][9] | Thermal shift (ΔTm), target engagement.[10] | Medium | Confirms direct binding of the PROTAC to the target in a cellular context without modifications.[8][9] | Not all binding events result in a detectable thermal shift, can have lower sensitivity for some targets.[10] |
| Flow Cytometry | Quantifies protein levels in individual cells using fluorescently labeled antibodies.[1][5] | Mean Fluorescence Intensity (MFI), percentage of positive cells.[1] | High | Provides single-cell resolution, can distinguish between different cell populations.[1] | Requires high-quality antibodies, fixation and permeabilization for intracellular targets can affect epitopes.[1] |
| In Situ Hybridization (ISH) | Measures the spatial expression patterns of mRNA in cells or tissues.[11] | mRNA levels.[11] | Low to Medium | Provides spatial information on target gene expression.[11] | Does not directly measure protein levels, which is the primary outcome of PROTAC action. |
Detailed Experimental Protocols
Quantitative Proteomics (TMT-based)
Principle: Tandem Mass Tag (TMT) labeling allows for the simultaneous identification and quantification of proteins from multiple samples, providing a comprehensive picture of a PROTAC's specificity and potential off-target effects.[2]
Protocol:
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points, including a vehicle control (e.g., DMSO).[2]
-
Protein Extraction and Digestion: Harvest and lyse cells. Determine protein concentration using an assay like BCA.[4] Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[4]
-
Peptide Labeling: Label the peptides from each condition with a specific TMT reagent.[4]
-
Sample Pooling and Fractionation: Pool the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase chromatography to increase proteome coverage.[4]
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Process the raw data using specialized software to identify and quantify proteins. Perform statistical analysis to determine significantly up- or downregulated proteins upon PROTAC treatment.[4]
Caption: Workflow for TMT-based quantitative proteomics.[2]
Western Blot
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk). Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[2]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot.[2]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[2]
HiBiT Assay
Principle: A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein. In the presence of a lytic reagent containing the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, 96-well plate.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.[1]
-
Luminescence Measurement (Endpoint): After the desired incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence.[1]
-
Luminescence Measurement (Kinetic): For real-time measurements, add a live-cell substrate and measure luminescence at regular intervals.[1]
-
Analysis: Normalize luminescence signals to a vehicle control.[1]
NanoBRET™ Ternary Complex Assay
Principle: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to detect the proximity between a NanoLuc luciferase-tagged protein (donor) and a HaloTag-labeled protein (acceptor) upon PROTAC-induced complex formation.[6]
Protocol:
-
Cell Preparation: Co-express the NanoLuc-tagged target protein and the HaloTag-E3 ligase fusion protein in cells.
-
HaloTag Labeling: Incubate cells with a fluorescent HaloTag ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
BRET Measurement: Measure the luminescence and fluorescence signals. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Analysis: An increase in the BRET ratio indicates the formation of the ternary complex.
Caption: A simplified workflow for the NanoBRET ternary complex assay.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. Ligand-bound proteins are typically more resistant to thermal denaturation.[12]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.[12]
-
Heating: Heat the cell suspensions to a range of temperatures.[10]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]
-
Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using methods like Western blot or mass spectrometry.[12]
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures indicates target engagement by the PROTAC.
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.[1]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC. Harvest the cells.[1]
-
Fixation and Permeabilization: For intracellular targets, fix and permeabilize the cells.[1]
-
Antibody Staining: Incubate the cells with a primary antibody against the POI, followed by a fluorescently labeled secondary antibody.[1]
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]
-
Analysis: Quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence and compare to controls.[1]
Logical Framework for Orthogonal Validation
A robust validation strategy for a PROTAC candidate should progress from initial confirmation of degradation to in-depth mechanistic and functional studies.
Caption: A typical workflow for the orthogonal validation of a PROTAC candidate.[1]
Conclusion
A comprehensive validation strategy for PROTACs should incorporate a combination of orthogonal methods. While techniques like Western Blotting and HiBiT assays are excellent for initial screening and determining degradation parameters such as DC50 and Dmax, they should be complemented with methods that provide deeper mechanistic insights and a global view of the PROTAC's effects.[2] NanoBRET and CETSA are powerful for confirming target engagement and ternary complex formation, which are the initiating steps in the PROTAC mechanism.[3][8] Ultimately, quantitative proteomics offers an unbiased and proteome-wide assessment of a PROTAC's efficacy and specificity, identifying both on-target degradation and any potential off-target liabilities.[2][13] By employing a multi-faceted approach, researchers can build a strong data package to confidently advance the development of novel and highly specific protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. Comparing mRNA levels using in situ hybridization of a target gene and co-stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison of Linker Attachment Points on Thalidomide for PROTAC Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is crucial for achieving potent and selective protein degradation. A key determinant of a PROTAC's success lies in the strategic attachment of the linker to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparative analysis of different linker attachment points on the widely used thalidomide (B1683933) scaffold, which engages the Cereblon (CRBN) E3 ligase.
The phthalimide (B116566) ring of thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, offers several positions for linker attachment, with the C4, C5, and the glutarimide (B196013) nitrogen (N-position) being the most explored.[1] The choice of this attachment point significantly influences a PROTAC's physicochemical properties, its ability to form a stable ternary complex, its degradation efficiency, and even its off-target effects.[1]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at different positions on the thalidomide scaffold.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points [1]
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Key Observations |
| BRD4 | C4-position (ether linkage) | < 0.5 | > 90 | Demonstrates that a short, direct linkage can be highly effective.[2] |
| BRD4 | C5-position | 0.5 | Not specified | Can lead to potent degradation of target proteins.[1] |
| BTK | C5-position | Not specified | Not specified | Longer PEG linkers (≥ 4 units) demonstrated more potent degradation compared to shorter ones.[3] |
| BRD4 | N-position | > 5 | ~50 | Often results in reduced degradation potency compared to C4 and C5 attachments.[2] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 represents the concentration required for 50% degradation, and Dmax represents the maximal degradation.
Table 2: Physicochemical and Pharmacokinetic Properties [1]
| Linker Attachment Point | Aqueous Stability | In Vitro Plasma Half-life | General Observations |
| C4-position | Good | Generally stable | Can exhibit good aqueous stability and lead to potent degradation.[1] |
| C5-position | Generally stable | May vary | In some cases, may exhibit reduced neosubstrate degradation compared to C4 counterparts.[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
-
Sample Preparation and SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add a chemiluminescent substrate and image the blot using a chemiluminescence detector.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding PROTAC efficacy.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the purified target protein or the E3 ligase onto the sensor chip.
-
Analyte Injection: Inject the PROTAC over the sensor surface to measure the binary interaction.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the third component (either the E3 ligase or the target protein) to observe the formation of the ternary complex. The increase in response units (RU) compared to the injection of the PROTAC alone indicates ternary complex formation.[4]
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[4]
-
Sample Preparation: Prepare purified protein (either target protein or E3 ligase) and the PROTAC solution in the same, precisely matched buffer to minimize heats of dilution.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe. A series of small injections of the PROTAC into the protein solution is performed, and the heat released or absorbed during each injection is measured.
Synthesis of Thalidomide Derivatives for PROTACs
The synthesis of thalidomide-based PROTACs involves the preparation of a functionalized thalidomide derivative that can be linked to the target-binding ligand.
General Synthesis for C4-Functionalized Thalidomide:
A common starting material is 4-bromothalidomide, which can be prepared by the condensation of 3-bromophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.[5] The bromo group at the C4 position can then be subjected to various coupling reactions, such as Sonogashira coupling, to introduce a linker with a terminal functional group for conjugation to the warhead.[5]
Conclusion
The choice of linker attachment point on the thalidomide scaffold is a critical parameter in the design of effective PROTACs. While C4 and C5 positions have generally demonstrated more potent degradation activity, the optimal attachment point is target-dependent and requires empirical validation. A systematic evaluation of different linker attachment points, lengths, and compositions is essential for optimizing the efficacy, selectivity, and physicochemical properties of thalidomide-based PROTACs. The experimental protocols provided in this guide offer a framework for the robust evaluation of these next-generation protein degraders.
References
Comparing the pharmacokinetic properties of different "E3 Ligase Ligand-linker Conjugate 18"-based PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, mediating the degradation of target proteins rather than simply inhibiting them. The in vivo efficacy of these heterobifunctional molecules is intricately linked to their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a framework for comparing the pharmacokinetic profiles of different PROTACs, with a focus on the methodologies and data interpretation crucial for their development. Due to the proprietary nature of specific drug development programs, this guide will use a generalized framework and hypothetical data for "E3 Ligase Ligand-linker Conjugate 18"-based PROTACs to illustrate the comparative process.
Key Pharmacokinetic Parameters for PROTACs
The assessment of a PROTAC's journey through the body is critical. Below is a table summarizing the key pharmacokinetic parameters that are essential for comparing different PROTAC candidates. These parameters are typically evaluated in preclinical animal models (e.g., mice, rats) to predict human pharmacokinetics.
Table 1: Comparative Pharmacokinetic Parameters of Hypothetical PROTACs
| Parameter | PROTAC A | PROTAC B | PROTAC C | Ideal Characteristics |
| Route of Administration | Intravenous (IV), Oral (PO) | Intravenous (IV), Oral (PO) | Intravenous (IV), Oral (PO) | Oral bioavailability is highly desirable for patient convenience. |
| Bioavailability (F%) | 5% | 15% | 2% | Higher oral bioavailability is generally preferred. |
| Peak Plasma Concentration (Cmax) | 500 ng/mL (IV), 50 ng/mL (PO) | 600 ng/mL (IV), 150 ng/mL (PO) | 450 ng/mL (IV), 20 ng/mL (PO) | Sufficiently high to drive target protein degradation. |
| Time to Peak Concentration (Tmax) | 0.5 hr (IV), 2 hr (PO) | 0.5 hr (IV), 1.5 hr (PO) | 0.6 hr (IV), 4 hr (PO) | Rapid absorption can be advantageous. |
| Area Under the Curve (AUC) | 1500 ngh/mL (IV), 150 ngh/mL (PO) | 2000 ngh/mL (IV), 450 ngh/mL (PO) | 1300 ngh/mL (IV), 100 ngh/mL (PO) | Indicates overall drug exposure. |
| Half-life (t1/2) | 2 hours | 4 hours | 1.5 hours | Long enough to maintain target degradation between doses, but not so long as to cause accumulation and toxicity. |
| Clearance (CL) | 1.0 L/h/kg | 0.7 L/h/kg | 1.5 L/h/kg | Lower clearance leads to longer exposure. |
| Volume of Distribution (Vd) | 2.0 L/kg | 1.5 L/kg | 2.5 L/kg | Indicates the extent of tissue distribution. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Pharmacokinetic Profiling
Accurate and reproducible experimental design is fundamental to generating high-quality pharmacokinetic data. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV) Administration: PROTACs are formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline). A single dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: PROTACs are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). A single dose (e.g., 10-20 mg/kg) is administered by oral gavage.
-
-
Sample Collection:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the final time point, animals are euthanized, and tissues of interest (e.g., tumor, liver, brain) are harvested.
-
Tissues are weighed, homogenized, and stored at -80°C.
-
Bioanalytical Method: LC-MS/MS Analysis
-
Sample Preparation:
-
Plasma and tissue homogenate samples are subjected to protein precipitation by adding a solvent like acetonitrile (B52724) containing an internal standard.
-
Samples are vortexed and then centrifuged to pellet the precipitated protein.
-
The supernatant is collected for analysis.
-
-
Chromatography:
-
A liquid chromatography system (e.g., Shimadzu Nexera X2) is used to separate the PROTAC from other matrix components.
-
A C18 analytical column is typically used with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) is used for detection and quantification.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the PROTAC and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated using known concentrations of the PROTAC.
-
The concentration of the PROTAC in the experimental samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Pharmacokinetic parameters are calculated using software such as Phoenix WinNonlin.
-
Visualizing Experimental and Logical Frameworks
Diagrams are powerful tools for understanding complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of PROTAC pharmacokinetic evaluation.
By systematically applying these experimental protocols and analytical frameworks, researchers can effectively compare the pharmacokinetic properties of different PROTAC candidates. This data-driven approach is essential for selecting molecules with the highest potential for successful clinical development.
Safety Operating Guide
Essential Procedures for the Safe Disposal of E3 Ligase Ligand-linker Conjugate 18
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general best practices for handling potentially hazardous chemical waste.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory when handling E3 Ligase Ligand-linker Conjugate 18 in any form (solid, solution, or contaminated materials).
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. Allows for the safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or aerosols. |
| Lab Coat | A disposable, solid-front, back-closing lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Essential when handling the solid compound or if there is a risk of aerosol generation. |
Step-by-Step Disposal Protocol
Adherence to a strict, documented procedure for waste collection, segregation, and disposal is critical.
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: In the absence of a specific Safety Data Sheet (SDS), treat all waste containing this compound as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1][2] Keep it separate from non-hazardous trash and incompatible materials.[3]
2. Waste Collection and Container Management:
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.[4][5] The container must be made of a material compatible with the solvents used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[4]
-
Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, screw-on cap.[3][4] Keep the container closed except when adding waste.[1][4]
3. Types of Waste and Specific Collection Procedures:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as gloves, weigh boats, and pipette tips, in the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the conjugate in a dedicated liquid hazardous waste container. This includes reaction mixtures, chromatography fractions, and rinsates.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[5]
-
Decontamination of Glassware: Triple-rinse any empty containers or glassware that held the conjugate with a suitable solvent.[1][6] Collect the rinsate as hazardous liquid waste.[4]
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area: Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[4]
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.[4]
5. Final Disposal:
-
Professional Disposal: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and the date of accumulation.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use an absorbent material, such as vermiculite (B1170534) or a chemical spill kit, to contain the spill.[7]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by a cleaning agent.[5][7] All materials used for decontamination should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical relationships in the safe disposal of laboratory chemical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling E3 Ligase Ligand-linker Conjugate 18
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 18. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are instrumental in targeted protein degradation research.[1][2][3][4][] As with any novel chemical entity, treating this compound with a high degree of caution is paramount. The following guidelines are based on the precautionary principle, assuming the compound is potent and potentially hazardous in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below. A thorough risk assessment should be conducted to determine if additional protective measures are necessary for specific experimental procedures.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides maximum protection from splashes and aerosols.[7][8][9] Safety glasses alone are insufficient. |
| Hand Protection | Double-gloving with nitrile gloves | Offers robust protection against incidental contact.[6] Gloves should be changed immediately upon contamination. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from spills and splashes.[8] |
| Respiratory Protection | Use of a certified chemical fume hood | Minimizes inhalation exposure to powders or aerosols. A fitted respirator may be required for certain procedures. |
| Foot Protection | Closed-toe, non-perforated shoes | Protects feet from spills and falling objects.[8] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step protocol outlines the essential procedures for safely handling and disposing of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound and preparation of solutions must occur within a designated area inside a certified chemical fume hood.
-
Fume Hood Verification: Ensure the fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Spill Kit: Have a chemical spill kit appropriate for powdered and solvent-dissolved compounds readily available.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent dissemination of the powder.
-
Dissolving: Dissolve the compound in the fume hood. Add solvent slowly to the solid to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
3. Waste Disposal:
-
Segregation: All waste contaminated with this compound, including pipette tips, tubes, and gloves, must be segregated into a clearly labeled hazardous waste container.
-
Waste Container: The hazardous waste container should be made of a material compatible with the solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.
4. Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces within the fume hood with an appropriate solvent and then a cleaning agent.
-
Equipment: Decontaminate any non-disposable equipment that has come into contact with the compound according to your laboratory's standard operating procedures.
Diagram: Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 ligase Ligand 18 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 ligase Ligand 18 | PROTAC | PROTAC ligand | TargetMol [targetmol.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
